molecular formula C15H11NO2 B5776293 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 18595-87-4

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Numéro de catalogue: B5776293
Numéro CAS: 18595-87-4
Poids moléculaire: 237.25 g/mol
Clé InChI: IJTYJLSBKKTERF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is 237.078978594 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(17)18-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTYJLSBKKTERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-87-4
Record name 2-(2-TOLYL)-4H-3,1-BENZOXAZIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical structure and IUPAC name of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one.

[1][2][3]

Introduction

The 4H-3,1-benzoxazin-4-one scaffold (often called a benzoxazinone) represents a privileged structure in drug discovery.[1][2][3] Derivatives substituted at the 2-position, such as the 2-(2-methylphenyl) analog (also known as the o-tolyl derivative), exhibit significant biological activities, including antibacterial properties and inhibition of human leukocyte elastase.[1][2] Furthermore, this molecule serves as a "masked" electrophile; the instability of the benzoxazinone ring toward nucleophiles makes it an excellent intermediate for synthesizing quinazolin-4(3H)-ones , a class of compounds with broad therapeutic applications (anticancer, antihypertensive).[1][2][4]

Chemical Structure & IUPAC Nomenclature[1][2][5][6][7]

Structural Analysis

The molecule consists of a benzene ring fused to a 1,3-oxazine ring containing a carbonyl group at position 4.[1][2][4] The 2-position is substituted with a 2-methylphenyl (o-tolyl) group.[1][2]

  • Core Scaffold: 4H-3,1-benzoxazine[1][3][5][6][7][8][9]

  • Functional Group: Cyclic ester (lactone/imidate hybrid)[2][4]

  • Substituent: 2-methylphenyl group attached to C2.[1]

IUPAC Name Derivation

The name is derived systematically:

  • Parent Ring: The fused bicyclic system is 3,1-benzoxazine .[2][4]

  • Saturation/Unsaturation: The "4H" indicates the indicated hydrogen is at position 4 (though in the ketone form, this is replaced by the oxo group).[2][4]

  • Principal Group: The ketone at position 4 gives the suffix -4-one .[1]

  • Substituent: The phenyl ring with a methyl group at its ortho position is named (2-methylphenyl) .[2]

  • Numbering: The oxygen is position 1, the nitrogen is position 3.[2] The bridgehead carbons are 4a and 8a.[2]

Full Name: 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one[1][2][10]

Visualization

ChemicalStructurecluster_0Core Scaffold: 4H-3,1-benzoxazin-4-onecluster_1Substituent at C2BenzeneBenzene Ring(Fused)Oxazine1,3-Oxazine Ring(Heterocycle)Benzene->OxazineFused at C4a-C8aCarbonylC=O (Position 4)(Electrophilic Center)Oxazine->CarbonylNitrogenN (Position 3)Oxazine->NitrogenOxygenO (Position 1)Oxazine->OxygenPhenylPhenyl RingOxazine->PhenylBond at C2MethylMethyl Group (-CH3)(at ortho position)Phenyl->MethylAttached at C2'

Caption: Structural decomposition of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one highlighting the electrophilic carbonyl center.[1][2]

Synthesis Protocol

The most robust synthesis involves the cyclodehydration of N-(2-methylbenzoyl)anthranilic acid .[1][2] This is typically a two-step process starting from anthranilic acid and 2-methylbenzoyl chloride (o-toluoyl chloride).[1][2]

Reaction Pathway[5]
  • N-Acylation: Anthranilic acid reacts with o-toluoyl chloride to form the amide intermediate.[1]

  • Cyclodehydration: The amide carboxylic acid is dehydrated (using acetic anhydride or cyanuric chloride) to close the oxazine ring.[2]

SynthesisAnthranilicAnthranilic Acid(2-Aminobenzoic acid)IntermediateN-(2-methylbenzoyl)anthranilic acid(Amide Intermediate)Anthranilic->Intermediate Pyridine/Et3N 0-25°C, 2hToluoylo-Toluoyl Chloride(2-Methylbenzoyl chloride)Toluoyl->Intermediate Pyridine/Et3N 0-25°C, 2hProduct2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one(Final Product)Intermediate->Product Acetic Anhydride (Ac2O) Reflux, 1-3h Cyclodehydration

Caption: Synthesis pathway via N-acylation followed by cyclodehydration.[1][2][4]

Experimental Procedure (Standard Protocol)
  • Acylation: Dissolve anthranilic acid (10 mmol) in dry pyridine (10 mL). Add o-toluoyl chloride (10 mmol) dropwise at 0°C. Stir at room temperature for 2 hours. Pour into ice water/HCl to precipitate the N-(2-methylbenzoyl)anthranilic acid . Filter and dry.[2][11]

  • Cyclization: Reflux the intermediate (5 mmol) in acetic anhydride (10 mL) for 1 hour. The solid usually dissolves, followed by precipitation of the product upon cooling or concentration.[2]

  • Purification: Recrystallize from ethanol or benzene/petroleum ether.

    • Yield: Typically 70-85%.[1]

    • Appearance: White to pale yellow crystalline solid.[2][4]

Physicochemical & Spectral Properties[1][5][14][15][16]

Researchers use these data points to validate the synthesis of the correct isomer.[2][4]

PropertyValue / CharacteristicNotes
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol
Melting Point ~118–122 °CVaries slightly by solvent; distinct from para isomer (~145°C).[1]
Solubility Soluble in CHCl₃, DMSO, Acetone.[2][4]Insoluble in water.[2] Hydrolyzes slowly in moisture.[2]
Spectroscopic Characterization[5][14][15][16]
  • IR Spectroscopy (KBr):

    • 1750–1765 cm⁻¹: Strong band corresponding to the lactone carbonyl (C=O) .[2] This high frequency (compared to amides) confirms ring closure.[2]

    • 1600–1620 cm⁻¹: C=N stretching vibration.[2]

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 2.40–2.60 (s, 3H): Methyl group of the o-tolyl ring.[2]

    • δ 7.20–8.20 (m, 8H): Aromatic protons.[2][4] The proton at C5 (benzoxazine ring) is typically deshielded (doublet, ~8.1 ppm) due to the carbonyl anisotropy.[1][2]

  • ¹³C NMR:

    • δ ~159 ppm: Carbonyl carbon (C4).[2]

    • δ ~156 ppm: Imidate carbon (C2).[2]

    • δ ~21 ppm: Methyl carbon.[2][4]

Reactivity & Biological Applications[4][5][14][15]

Nucleophilic Ring Opening

The C4 position is highly electrophilic.[2][4] Reaction with primary amines (R-NH₂) results in ring opening to form quinazolin-4(3H)-ones (if cyclized) or bis-amides.[1][2] This reactivity is exploited to synthesize libraries of bioactive quinazolinones.[2]

ReactivityBenzoxazinone2-(2-methylphenyl)-benzoxazin-4-oneQuinazolinone2,3-DisubstitutedQuinazolin-4(3H)-oneBenzoxazinone->Quinazolinone 1. Ring Opening 2. Recyclization (-H2O)NucleophilePrimary Amine(R-NH2)Nucleophile->Benzoxazinone Attacks C4

Caption: Conversion of benzoxazinone to quinazolinone via nucleophilic attack.

Biological Relevance[4][5]
  • Protease Inhibition: 2-substituted benzoxazinones act as alternate substrate inhibitors for serine proteases (e.g., Human Leukocyte Elastase).[2][4] The enzyme attacks the carbonyl, opening the ring and becoming acylated (temporarily or permanently inhibited).[2]

  • Antibacterial: The ortho-tolyl derivative has shown efficacy against Gram-negative bacteria (E. coli, P. aeruginosa) in agar diffusion assays.[1][2]

References

  • Synthesis of Benzoxazinones: Abdollahi, S., & Shariat, M. (2005).[2][4] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[1][12] Molbank, 2005(6), M448.[2] Link[1][2]

  • Biological Activity (Antibacterial): Naqvi, S. A. R., et al. (2025).[2][4] Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate.[2] Link

  • General Reactivity: Bain, D. I., & Smalley, R. K. (1968).[2][4] Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Link

  • Structural Analogs (Para-isomer): PubChem. 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 18600-54-9).[1][2] Link[1][2]

  • Mechanistic Insight: Tišler, M. (1980).[2][4] Heterocyclic Quinones. Advances in Heterocyclic Chemistry. (Context on benzoxazinone stability).

Methodological & Application

Application of microwave irradiation in the synthesis of 2-methyl-4H-3,1-benzoxazin-4-ones.

[1]

Executive Summary

This guide details the protocol for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one using microwave irradiation.[1] Unlike conventional reflux methods that require hours of heating and large volumes of solvent, this microwave-assisted protocol utilizes the high dielectric loss tangent of acetic anhydride to drive rapid cyclodehydration under solvent-free conditions. This method reduces reaction time from 3–4 hours to under 5 minutes while increasing yields to >90%.

Target Audience: Medicinal chemists and process development scientists focusing on quinazolinone precursors and heterocyclic pharmacophores.

Scientific Principles & Mechanism[2][3][4][5]

Why Microwave Irradiation?

The synthesis relies on the cyclodehydration of anthranilic acid with acetic anhydride.[2][3] Conventional heating is inefficient because it relies on conductive heat transfer from the vessel wall.

  • Dielectric Heating: Acetic anhydride acts as both the reagent and the energy coupling medium. It possesses a significant dipole moment, allowing it to couple efficiently with the oscillating electric field of the microwave (2.45 GHz).

  • Volumetric Heating: Energy is generated instantaneously inside the reaction mixture via dipolar rotation and ionic conduction, eliminating thermal gradients.

  • Selective Activation: The polar transition states involved in the acylation and cyclization steps are stabilized by the electromagnetic field, effectively lowering the activation energy (

    
    ) and accelerating the reaction rate according to the Arrhenius equation.
    
Reaction Mechanism

The reaction proceeds through a two-stage sequence:

  • N-Acylation: The amino group of anthranilic acid attacks acetic anhydride to form N-acetylanthranilic acid.

  • Cyclodehydration: The carboxylic acid group is activated (likely via a mixed anhydride intermediate), followed by intramolecular nucleophilic attack by the amide oxygen to close the oxazine ring.

Benzoxazinone_Synthesiscluster_conditionsMicrowave ConditionsAnthranilicAnthranilic Acid(Starting Material)NAcetylIntermediate 1:N-Acetylanthranilic AcidAnthranilic->NAcetyl N-Acylation(Fast)Ac2OAcetic Anhydride(Reagent & Solvent)Ac2O->NAcetylMixedAnhIntermediate 2:Mixed Anhydride SpeciesNAcetyl->MixedAnh Carboxyl ActivationProductProduct:2-Methyl-4H-3,1-benzoxazin-4-oneMixedAnh->Product Cyclodehydration(-AcOH)

Figure 1: Mechanistic pathway for the microwave-assisted cyclodehydration of anthranilic acid.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Anthranilic acid (purity >98%)[4]

    • Acetic anhydride (ACS reagent grade)

    • Optional: Pyridine (catalytic, usually not required in MW method)

  • Equipment:

    • Dedicated Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature/pressure control.

    • Alternative: Modified domestic microwave (700W) with reflux condenser setup (use with caution and external calibration).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with a snap-cap or crimp cap (PTFE/Silicone septum).

Step-by-Step Methodology
Step 1: Preparation
  • Weigh 1.37 g (10 mmol) of anthranilic acid into the microwave reaction vial.

  • Add 2.8 mL (30 mmol) of acetic anhydride.

    • Note: A 1:3 molar ratio is optimal. The excess acetic anhydride serves as the reaction medium and ensures complete consumption of the acid.

  • Add a magnetic stir bar. Cap the vial.

Step 2: Irradiation Parameters

Program the microwave reactor with the following method. If using a domestic oven, use the "Pulse" method to prevent overheating.

ParameterSettingRationale
Temperature 130°CSufficient to drive cyclization without degrading the product.
Power 200 - 300 WModerate power prevents thermal runaway of the polar solvent.
Hold Time 3 - 5 minutesReaction typically completes in < 5 mins.
Stirring HighEnsures homogenous heat distribution.
Pressure Limit 200 psiSafety cutoff (acetic anhydride bp is 140°C; closed vessels generate pressure).

Protocol Note: If using an open vessel (reflux mode), set power to maintain gentle reflux for 5-7 minutes.

Step 3: Monitoring & Workup
  • Cooling: Allow the vessel to cool to 50°C using the reactor's compressed air cooling.

  • TLC Check: Spot the reaction mixture on a silica plate (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (Anthranilic acid) should be absent.

  • Isolation:

    • Transfer the reaction mixture to a beaker.

    • Option A (Precipitation): Cool in an ice bath. The product often crystallizes directly upon cooling.

    • Option B (Solvent Removal): If oil persists, remove excess acetic anhydride under reduced pressure (rotary evaporator).[4]

  • Washing: Wash the solid residue with cold n-hexane or petroleum ether . This removes traces of acetic anhydride and acetic acid byproducts.

  • Purification: Recrystallize from absolute ethanol if high purity is required.

Data Analysis & Validation

Comparison: Microwave vs. Conventional Heating

The following table summarizes the efficiency gains verified in literature comparisons.

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Reaction Time 3 - 4 Hours2 - 5 Minutes~60x Faster
Solvent Often requires Pyridine/TolueneSolvent-Free (Reagent as solvent)Greener
Yield 65 - 75%85 - 94%+20% Yield
Energy Usage High (Continuous heating)Low (Short burst)Energy Efficient
Product Characterization

To validate the synthesis, confirm the following physicochemical properties:

  • Melting Point: 80–82°C (Literature standard).[4][5]

  • IR Spectrum: Look for the disappearance of the broad -OH/-NH stretch of anthranilic acid and the appearance of the strong lactone carbonyl peak at 1760–1770 cm⁻¹ (characteristic of the benzoxazinone ring).

  • 1H NMR (CDCl3):

    • Singlet at ~2.4 ppm (Methyl group).

    • Aromatic protons at 7.4–8.2 ppm.

Scope and Troubleshooting

Scope of Applicability

This protocol is robust for various substituted anthranilic acids:

  • Electron-withdrawing groups (e.g., 5-Cl, 5-NO2): React well but may require slightly longer irradiation times (5-8 mins).

  • Electron-donating groups (e.g., 5-Me): React very rapidly; monitor temperature to avoid charring.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Oil Formation Hydrolysis of productThe product is moisture-sensitive.[6] Ensure all glassware is dry. Store product in a desiccator.
Charring / Dark Product Excessive Power/TempReduce microwave power to 150W or use "Power Cycling" (Pulse mode).
Incomplete Reaction Insufficient Acetic AnhydrideEnsure at least 3 equivalents of Ac2O are used to maintain dielectric coupling and reagent availability.
Reversion on TLC Silica Gel AcidityBenzoxazinones can hydrolyze on acidic silica. Run TLC quickly or neutralize the plate with triethylamine vapor.

References

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • Microwave Irradiation Promoted Reactions of Benzoxazin-4-Ones with Primary Amines. Iran. J. Chem. & Chem. Eng.[1] Available at: [Link]

  • Benzoxazinone synthesis - Recent Literature. Organic Chemistry Portal. Available at: [Link]

Experimental protocol for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one using benzoyl chloride.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via Benzoyl Chloride-Mediated Cyclization

Abstract

This application note details a robust, one-pot synthetic protocol for the production of 2-phenyl-4H-3,1-benzoxazin-4-one using anthranilic acid and benzoyl chloride. Unlike multi-step procedures requiring separate dehydration agents (e.g., acetic anhydride), this method utilizes benzoyl chloride as both the acylating agent and the cyclization promoter within a pyridine medium. This guide is designed for medicinal chemists and drug development professionals, emphasizing critical process parameters, mechanistic insights, and self-validating quality control measures.

Introduction & Significance

The 4H-3,1-benzoxazin-4-one scaffold is a pharmacophore of significant interest in drug discovery.[1] It serves as a potent inhibitor for serine proteases (e.g., human leukocyte elastase, chymotrypsin) and is a critical intermediate in the synthesis of quinazolinones, a class of compounds with anticonvulsant and anti-inflammatory properties [1, 2].

While various routes exist, the direct reaction with benzoyl chloride offers a streamlined approach. However, this reaction is sensitive to temperature and stoichiometry. Deviations often lead to the isolation of the acyclic intermediate, N-benzoylanthranilic acid, rather than the cyclized product. This protocol addresses these challenges through precise temperature control and stoichiometric excess.

Scientific Principles & Mechanism

To ensure reproducibility, researchers must understand the "why" behind the protocol. The reaction proceeds via a two-stage mechanism:

  • N-Acylation: The amino group of anthranilic acid attacks the carbonyl carbon of the first equivalent of benzoyl chloride, releasing HCl (scavenged by pyridine) to form N-benzoylanthranilic acid .

  • Cyclodehydration: A second equivalent of benzoyl chloride reacts with the carboxylic acid group of the intermediate, forming a mixed anhydride. Intramolecular nucleophilic attack by the amide oxygen on the activated carbonyl leads to ring closure and the expulsion of benzoic acid/HCl, yielding the benzoxazinone [3].

Key Insight: The use of pyridine is dual-purpose; it acts as a solvent to solubilize the zwitterionic anthranilic acid and as a base to scavenge the HCl by-product, driving the equilibrium forward.

Visualizing the Mechanism

The following diagram illustrates the transformation pathway:

Mechanism AA Anthranilic Acid (Substrate) Inter N-Benzoylanthranilic Acid (Intermediate) AA->Inter Acylation (-HCl) BzCl1 Benzoyl Chloride (1st Eq) BzCl1->Inter MixedAnh Mixed Anhydride (Transient) Inter->MixedAnh Activation BzCl2 Benzoyl Chloride (2nd Eq) BzCl2->MixedAnh Product 2-Phenyl-4H-3,1- benzoxazin-4-one MixedAnh->Product Cyclization (-Benzoic Acid)

Figure 1: Mechanistic pathway from anthranilic acid to the benzoxazinone derivative.

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Equiv. Role
Anthranilic Acid 137.14 1.0 Substrate
Benzoyl Chloride 140.57 2.0 - 2.2 Acylating/Cyclizing Agent
Pyridine 79.10 Solvent (Excess) Solvent & Base
Ethanol (95%) - - Recrystallization Solvent

| HCl (2M) | - | - | Quenching/Neutralization |

Equipment:

  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Pressure-equalizing addition funnel.

  • Ice-water bath.

  • Magnetic stirrer and stir bar.

  • Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup & Addition
  • Preparation: In a fume hood, charge the round-bottom flask with Anthranilic Acid (0.01 mol, ~1.37 g) .

  • Solvation: Add dry Pyridine (10 mL) . Stir until the solid is fully dissolved. Note: Pyridine must be dry; water consumes benzoyl chloride and hydrolyzes the product.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C .

  • Controlled Addition: Fill the addition funnel with Benzoyl Chloride (0.022 mol, ~2.55 mL) . Add this dropwise to the stirring pyridine solution over 20–30 minutes .

    • Why: The reaction is exothermic. Rapid addition raises the temperature, promoting side reactions (e.g., polymerization or tar formation).

Phase 2: Reaction & Cyclization
  • Stirring: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C).

  • Duration: Stir continuously for 2 hours .

    • Observation: The solution typically transitions from colorless/pale yellow to a deeper yellow or orange. A solid precipitate may begin to form.[2][3]

Phase 3: Quenching & Isolation
  • Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water mixed with 10 mL of conc. HCl .

    • Why: The HCl converts the excess pyridine into water-soluble pyridinium chloride, preventing it from contaminating the organic product.

  • Precipitation: Stir the aqueous mixture vigorously. The product will precipitate as a solid.[2][3]

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake copiously with cold water (3 x 20 mL) to remove traces of pyridine and benzoic acid.

  • Drying: Air dry the crude solid for 1 hour.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Add minimum hot Ethanol (95%). Heat until dissolved, then cool slowly to room temperature, followed by 0°C.

  • Final Isolation: Filter the crystals and dry in a vacuum oven at 40°C.

Workflow Visualization

Protocol Start Start: Anthranilic Acid in Pyridine Cool Cool to 0-5°C Start->Cool Add Add Benzoyl Chloride (Dropwise, 2.2 eq) Cool->Add Warm Warm to RT Stir 2 Hours Add->Warm Quench Pour into Ice/HCl (Remove Pyridine) Warm->Quench Filter Filter & Wash (Water) Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

ParameterExpected ValueNotes
Appearance White to pale yellow needlesDark color indicates oxidation/impurities.
Yield 75% - 90%Lower yield suggests incomplete cyclization.
Melting Point 123 – 125°CSharp range indicates high purity [4].
IR (KBr) 1760 cm⁻¹ (C=O, lactone)Key diagnostic peak.[4] Absence of broad OH (3300 cm⁻¹) confirms cyclization.
IR (KBr) 1608 cm⁻¹ (C=N)Characteristic of the benzoxazine ring.
1H-NMR (CDCl₃) δ 7.25 – 8.73 (m, 9H)Aromatic protons only.[4] No NH or COOH protons should be visible.

Self-Validating Check: If the IR spectrum shows a broad peak around 3200–3400 cm⁻¹ (NH/OH) and a carbonyl peak around 1680 cm⁻¹ (Amide I), cyclization failed . You likely isolated the N-benzoylanthranilic acid intermediate.[5] Remedy: Treat the intermediate with acetic anhydride to force cyclization.

Safety & Handling

  • Benzoyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Wear chemical-resistant gloves.

  • Pyridine: Toxic by inhalation and skin absorption. Has a distinct, unpleasant odor. Use in a hood; quench waste with acid before disposal.

  • Waste Disposal: The filtrate contains pyridine and HCl. Neutralize before disposal according to local chemical waste regulations.

References

  • Abdollahi, S., & Shariat, M. (2005).[4] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[6] Molbank, M448.[4] Link

  • Pietsch, M., & Gütschow, M. (2005).[2][7] Synthesis and assay of inhibitors of the alpha/beta hydrolases. Journal of Medicinal Chemistry.

  • Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Link

  • PubChem. (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one Compound Summary. National Library of Medicine. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Purity Analysis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the purity analysis of benzoxazinones. It distinguishes between synthetic medicinal scaffolds (often stable) and natural bioactive derivatives (often labile), addressing the specific analytical challenges of each.

Executive Summary

Benzoxazinones represent a diverse class of heterocyclic compounds ranging from stable synthetic drug cores (e.g., Efavirenz analogues, 1,3-benzoxazin-4-ones) to labile natural defense metabolites in cereals (e.g., DIMBOA).[1] Purity analysis of these compounds is complicated by two distinct factors: structural isomerism in synthetic pathways and chemical instability (degradation to benzoxazolinones) in natural products.

This guide provides two distinct, validated protocols. Protocol A targets the robust separation of synthetic candidates from starting materials (anthranilic acids). Protocol B focuses on the "cold-chain" analysis of labile natural benzoxazinones to prevent artifactual degradation during analysis.

Method Development Strategy: The "Why" Behind the Parameters

The Stability Paradox

The primary failure mode in benzoxazinone analysis is the unintentional degradation of the analyte during the run.

  • Natural Benzoxazinones (Hydroxamic Acids): Compounds like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) are chemically unstable in aqueous solution, rapidly decomposing to MBOA (6-methoxy-2-benzoxazolinone) and formic acid. This reaction is catalyzed by heat and neutral/basic pH.

  • Causality in Method Design: Therefore, Protocol B utilizes acidic mobile phases (pH < 3.0) and low column temperatures (< 30°C) to freeze this reaction kinetics.

Stationary Phase Selection
  • Synthetic Scaffolds: A high-carbon-load C18 (Octadecyl) column is preferred to resolve the hydrophobic aromatic core of synthetic benzoxazinones from their more polar unreacted starting materials (e.g., salicylates or anilines).

  • Natural Derivatives: A Polar-Embedded C18 or Polymeric RP column is recommended. These phases prevent pore dewetting in highly aqueous mobile phases (needed for early eluting glucosides) and offer alternative selectivity for the polar hydroxamic acid group.

Visualizing the Degradation Challenge

The following diagram illustrates the critical degradation pathway that must be inhibited during analysis.

Benzoxazinone_Degradation cluster_legend Critical Control Points Glucoside DIMBOA-Glucoside (Storage Form) DIMBOA DIMBOA (Aglycone - Active) Glucoside->DIMBOA Enzymatic Hydrolysis (Sample Prep Error) MBOA MBOA (Degradation Artifact) DIMBOA->MBOA Heat / Aqueous pH > 4 (HPLC Column Artifact) Formic Formic Acid DIMBOA->Formic Avoid Heat->Acidic Mobile Phase

Figure 1: Degradation pathway of DIMBOA. Red arrows indicate reactions that must be suppressed via specific HPLC conditions (Low pH, Low Temp).

Experimental Protocols

Protocol A: Purity Analysis of Synthetic Benzoxazinones

Target: Stable synthetic intermediates (e.g., 1,3-benzoxazin-4-ones, 1,4-benzoxazin-3-ones). Objective: Separation of target compound from unreacted anthranilic acid and synthesis by-products.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.Robust separation of aromatic isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses ionization of acidic impurities (anthranilic acid), improving retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for aromatics than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°CSlightly elevated temp improves mass transfer for hydrophobic synthetics.
Detection UV at 254 nm (primary), 280 nm (secondary).254 nm targets the benzene ring absorption common to this class.
Injection Vol 10 µLStandard loop volume.

Gradient Program:

  • 0-2 min: 10% B (Isocratic hold to elute polar salts/acids).

  • 2-15 min: 10% → 90% B (Linear gradient).

  • 15-20 min: 90% B (Wash).

  • 20-21 min: 90% → 10% B (Re-equilibration).

Data Analysis:

  • Purity Calculation: % Area Normalization.

  • Acceptance Criteria: Main peak > 95.0%; no single impurity > 1.0%.

Protocol B: "Cold-Chain" Analysis of Natural Benzoxazinones (DIMBOA/DIBOA)

Target: Labile hydroxamic acids from plant extracts (Maize, Wheat). Objective: Quantify DIMBOA without converting it to MBOA.

ParameterSpecificationRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Luna C18(2).Sub-2 µm particles allow fast analysis, minimizing on-column degradation time.
Mobile Phase A Water + 0.5% Acetic Acid (pH ~2.5)Critical: Higher acid concentration stabilizes the hydroxamic acid moiety.
Mobile Phase B Methanol + 0.5% Acetic AcidMethanol is preferred over ACN for better selectivity of phenolic glycosides.
Flow Rate 0.3 mL/min (for 2.1 mm ID)Optimized for UPLC/UHPLC.
Temperature 20°C - 25°C (Controlled) Strict Limit: Do NOT exceed 30°C to prevent thermal decomposition to MBOA.
Detection UV at 262 nm (DIMBOA max), 230 nm (MBOA max).[2]Dual wavelength monitoring confirms if degradation is occurring.

Gradient Program:

  • 0-1 min: 20% B.

  • 1-10 min: 20% → 60% B.

  • 10-12 min: 60% → 100% B.

Sample Preparation (Critical Step):

  • Extract plant tissue with Ice-Cold Methanol:Water (70:30) containing 1% Acetic Acid.[2][3]

  • Do not use rotary evaporation at high heat. Use nitrogen blow-down or analyze directly.

  • Filter through 0.22 µm PTFE. Inject immediately.

Validation Parameters & Performance

Based on field data and literature standards [1, 3], the following performance metrics define a valid system.

Validation ParameterTypical Result (Protocol B)Notes
Linearity (R²) > 0.999 (0.5 - 100 µg/mL)DIMBOA response is linear in acidic conditions.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLHigh sensitivity required for trace impurity analysis.
Resolution (Rs) > 2.0 (DIMBOA vs. MBOA)Critical system suitability test. If Rs < 1.5, degradation is likely co-eluting.
Recovery 85 - 95%Lower recovery often indicates degradation during extraction, not poor solubility.

Troubleshooting Guide

Issue: Appearance of "Ghost" Peak at ~230 nm
  • Diagnosis: This is likely MBOA (Benzoxazolinone).[1]

  • Root Cause: The parent DIMBOA degraded inside the column or autosampler.

  • Solution:

    • Lower column temperature to 20°C.

    • Check autosampler temperature (set to 4°C).

    • Increase acid concentration in Mobile Phase A (up to 1% Acetic Acid).

Issue: Tailing of Synthetic Benzoxazinones
  • Diagnosis: Interaction with residual silanols on the column.

  • Root Cause: Basic nitrogen in the benzoxazine ring (if present) interacting with silica.

  • Solution: Add 5 mM Ammonium Acetate to the mobile phase or switch to an "End-capped" column (e.g., Zorbax Eclipse Plus).

Analytical Workflow Diagram

Workflow Start Start: Sample Material Classify Classify Analyte Start->Classify Synth Synthetic Scaffold (Stable) Classify->Synth Synthetic Nat Natural Extract (Labile) Classify->Nat Natural Prep_S Dissolve in MeOH/ACN Filter 0.45 µm Synth->Prep_S Run_S Run Protocol A (High Temp, Formic Acid) Prep_S->Run_S Check System Suitability Check (Resolution > 2.0) Run_S->Check Prep_N Extract in Cold Acidified MeOH Filter 0.22 µm (Cold) Nat->Prep_N Run_N Run Protocol B (Low Temp, Acetic Acid) Prep_N->Run_N Run_N->Check Fail Troubleshoot: Check pH & Temp Check->Fail Fail Pass Calculate Purity (% Area) Check->Pass Pass Fail->Run_N Retry

Figure 2: Decision tree for selecting the appropriate extraction and chromatographic conditions.

References

  • Cambier, V., Hance, T., & de Hoffmann, E. (2000). Variation of DIMBOA and related compounds content in relation to the age and plant organ in maize. Phytochemistry. Link

  • Bhardwaj, S. K., et al. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/LCMS. International Journal of Chromatographic Science. Link

  • Gutierrez, C., et al. (1988). A high-performance liquid chromatographic method for quantitation of DIMBOA and MBOA in maize plant extract.[1][2][4][5] Journal of Agricultural and Food Chemistry. Link

  • Woodward, M. D., et al. (1979). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. Plant Physiology. Link

  • Saudagar, R. B., & Mahale, M. M. (2019).[6] Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Link

Sources

In vitro assays to evaluate the antibacterial activity of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of Antibacterial Activity for 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Executive Summary

This application note details the standardized protocols for evaluating the antibacterial efficacy of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one . This compound, a derivative of the benzoxazinone scaffold, has demonstrated significant potential as a serine protease inhibitor and a broad-spectrum antibacterial agent, particularly effective against Gram-negative pathogens such as Shigella flexneri, Escherichia coli, and Pseudomonas aeruginosa [1, 2].

The protocols below are designed to overcome common challenges associated with benzoxazinone derivatives, specifically their hydrophobicity and precipitation in aqueous media. This guide moves beyond simple screening to provide a robust, data-driven workflow for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics.

compound Handling & Stock Preparation

Challenge: 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is highly lipophilic. Improper solubilization leads to micro-precipitation in the assay, causing false negatives (drug not reaching bacteria) or false positives (precipitate scattering light in optical density readings).

Protocol:

  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as benzoxazinones can undergo ring-opening solvolysis in protic solvents over time.

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of powder. Add 1 mL of 100% DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months.

  • Working Solution: On the day of the assay, dilute the stock 1:10 in the test medium only immediately before use to minimize precipitation risks.

Critical Control: The final concentration of DMSO in any bacterial assay must remain ≤ 1% (v/v) to ensure that observed inhibition is due to the compound, not solvent toxicity.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from compound solubilization to advanced mechanistic profiling.

Antibacterial_Workflow Stock Stock Prep (10 mg/mL in DMSO) Screen Primary Screen (Agar Well Diffusion) Stock->Screen Qualitative Check MIC Quantitative Potency (Broth Microdilution) Screen->MIC If Zone > 10mm MBC Confirm Kill (MBC Assay) MIC->MBC Determine Bactericidal/Static KillCurve Kinetic Profile (Time-Kill Assay) MIC->KillCurve Rate of Killing

Figure 1: Sequential workflow for evaluating benzoxazinone derivatives. Progression to quantitative MIC is contingent on positive primary screening.

Primary Screening: Agar Well Diffusion

This qualitative assay rapidly identifies susceptibility. Due to the compound's diffusion limitations in agar, "Well Diffusion" is preferred over "Disk Diffusion" for benzoxazinones to allow larger sample volumes.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized bacterial suspension (0.5 McFarland).[1]

  • Sterile cork borer (6 mm).

Procedure:

  • Inoculation: Swab the entire surface of the MHA plate with the bacterial suspension (approx.

    
     CFU/mL) to create a lawn.
    
  • Well Creation: Punch 6 mm wells into the agar using a sterile cork borer. Remove the agar plug.

  • Loading:

    • Test: Add 50 µL of the compound (100 µg/mL or 200 µg/mL in <1% DMSO/Buffer).

    • Positive Control: Ciprofloxacin (5 µg/mL) or Amoxicillin.

    • Negative Control: 1% DMSO in PBS (Solvent control).

  • Incubation: Incubate at 37°C for 18–24 hours (upright position).

  • Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Interpretation:

  • ZOI > 12 mm: Significant Activity (Proceed to MIC).

  • ZOI 8–12 mm: Moderate Activity.[2]

  • ZOI < 8 mm: Resistant/Inactive.

Quantitative Assay: Broth Microdilution (MIC)

This is the gold standard (CLSI M07) for determining potency.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom microtiter plates.

  • Resazurin dye (optional, for visual readout).

Protocol:

  • Plate Setup: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of compound stock (diluted to 2x the highest desired test concentration, e.g., 512 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: A 2-fold dilution series (e.g., 256 µg/mL to 0.5 µg/mL).

    • Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Dilute the 0.5 McFarland culture 1:100, then add 5 µL to wells 1–11. Final inoculum is

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (no turbidity).

    • Enhancement: Add 30 µL of 0.01% Resazurin. Incubate 1 hour. Blue = No growth (Inhibition); Pink = Growth (Metabolic activity).

Data Reporting Table:

OrganismStrain IDMIC (µg/mL)Interpretation
E. coliATCC 25922[Value][S/I/R]
P. aeruginosaATCC 27853[Value][S/I/R]
S. aureusATCC 25923[Value][S/I/R]

Confirmatory Assay: Minimum Bactericidal Concentration (MBC)

To determine if the compound kills bacteria (bactericidal) or just stops growth (bacteriostatic).

Procedure:

  • Sample 10 µL from all wells in the MIC plate that showed no growth (MIC and higher concentrations).

  • Spot these samples onto fresh MHA plates.

  • Incubate at 37°C for 24 hours.

  • Calculation: The MBC is the lowest concentration that reduces the initial inoculum by ≥99.9% (i.e., <5 colonies recovered).

Ratio Analysis:

  • MBC/MIC ≤ 4: Bactericidal (Preferred for severe infections).

  • MBC/MIC > 4: Bacteriostatic.

Advanced Kinetic Study: Time-Kill Assay

Benzoxazinones often act via enzyme inhibition (e.g., serine proteases). A Time-Kill assay reveals the rate of this activity.

Protocol:

  • Prepare 10 mL of CAMHB containing the compound at 4x MIC .

  • Inoculate with

    
     CFU/mL of the target pathogen.
    
  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on agar to count survivors (CFU/mL).

  • Plot: Log10 CFU/mL vs. Time.

Mechanism Visualization:

Mechanism_Logic Compound 2-(2-methylphenyl)- 4H-3,1-benzoxazin-4-one Target Target: Bacterial Serine Proteases Compound->Target Acylation of Active Site Effect Inhibition of Cell Wall/Protein Synthesis Target->Effect Disrupts Homeostasis Outcome Bactericidal Activity (Cell Lysis) Effect->Outcome Time-Dependent Kill

Figure 2: Proposed mechanism of action. Benzoxazinones are known to inhibit serine proteases, leading to metabolic disruption and cell death [3].

References

  • Naqvi, S. A. R., et al. (2025).[3] "Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones." ResearchGate.[4] Available at: [Link]

  • Soliman, M. H., et al. (2022). "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation." Afinidad. Available at: [Link]

  • Niemeyer, H. M. (2018). "Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds."[5][6] Phytochemistry. Available at: [Link]

  • CLSI. (2024). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[7] Available at: [Link]

Sources

Application Note: Comprehensive Antifungal Assessment of 2-Methyl-3,1-(4H)-Benzoxazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 3,1-benzoxazin-4-one scaffold, particularly its 2-methyl derivatives, represents a privileged structure in medicinal chemistry due to its bio-isosteric relationship with quinazolinones. While these compounds exhibit potent antifungal activity, their evaluation requires specific handling due to the electrophilic nature of the lactone ring, which is susceptible to nucleophilic attack (ring-opening) in aqueous media.

This guide provides a rigorous, self-validating workflow for assessing these derivatives. Unlike standard antibiotic screening, this protocol accounts for the specific chemical stability of benzoxazinones and employs mechanistic assays to distinguish between cell wall disruption and membrane sterol inhibition.

Critical Chemical Handling (Expertise Insight)

WARNING: 2-methyl-3,1-benzoxazin-4-ones are susceptible to hydrolysis, converting to N-acetylanthranilic acid derivatives in prolonged aqueous exposure.

  • Protocol: Store solid compounds in a desiccator at -20°C.

  • Stock Solutions: Prepare immediately prior to use in 100% DMSO (anhydrous). Do not store aqueous dilutions.

Primary Screening: MIC and MFC Determination

This protocol aligns with CLSI M38-A2 (filamentous fungi) and M27-A3 (yeasts) standards but includes modifications for benzoxazinone stability.

Materials
  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M). Note: Do not use unbuffered media; pH shifts can accelerate benzoxazinone hydrolysis.

  • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Control: Fluconazole (positive), DMSO (vehicle, max 1%).

Experimental Workflow (MIC)
  • Inoculum Prep: Adjust yeast to

    
     to 
    
    
    
    cells/mL (0.5 McFarland). Dilute 1:100, then 1:20 in RPMI to achieve final test concentration of
    
    
    to
    
    
    CFU/mL.
  • Plate Setup: Use 96-well round-bottom microplates.

  • Compound Addition: Add 100 µL of 2x drug concentration in RPMI (max 2% DMSO) to columns 1-10.

  • Inoculation: Add 100 µL of standardized inoculum to all wells. Final volume: 200 µL.

  • Incubation:

    • Candida: 35°C for 24–48 hours.[1][2]

    • Aspergillus:[1][3][4] 35°C for 48–72 hours.

Minimum Fungicidal Concentration (MFC)

After reading MIC, remove 20 µL from clear wells (showing no growth) and spot onto Sabouraud Dextrose Agar (SDA) plates. Incubate for 48 hours.

  • MFC Definition: The lowest concentration killing

    
     of the initial inoculum (fewer than 3 colonies).
    
Screening Workflow Diagram

MIC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Readout A Compound Stock (100% DMSO) D Serial Dilution (96-well Plate) A->D B RPMI-1640 + MOPS (pH 7.0) B->D C Inoculum (0.5 McFarland) C->D E Incubation (35°C, 24-48h) D->E F Visual Score (MIC) E->F G Subculture on SDA (MFC) F->G Clear wells only

Caption: Step-by-step workflow for MIC and MFC determination emphasizing the separation of visual scoring and subculturing.

Mechanistic Elucidation Protocols

Benzoxazinones often act via cell wall inhibition or membrane disruption. The following two assays differentiate these mechanisms.

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[1][5][6] If the derivative inhibits cell wall synthesis (e.g., chitin synthase), the fungal cell becomes fragile and lyses. In the presence of sorbitol, these protoplasts survive, causing the MIC to increase significantly.

Protocol:

  • Duplicate Plates: Prepare two identical MIC plates.

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Incubation: 48 hours at 35°C.

  • Interpretation:

    • MIC (Sorbitol) > 4x MIC (Standard): Positive for Cell Wall Inhibition (CWI).

    • MIC Unchanged: Mechanism is not cell wall related (likely membrane or intracellular).

Ergosterol Quantitation Assay (Membrane Biosynthesis)

Principle: Many heterocyclic antifungals inhibit lanosterol 14


-demethylase. This assay quantifies ergosterol reduction using its specific UV absorption profile (four-peak curve between 230–300 nm).

Protocol:

  • Culture: Grow C. albicans with sub-lethal concentrations (MIC/2) of the benzoxazinone derivative for 16 hours.

  • Harvest: Centrifuge pellets (

    
    , 5 min). Wash with PBS.[1]
    
  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex 1 min. Incubate at 85°C for 1 hour.

  • Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 min.

  • Separation: Allow layers to separate. Recover the upper heptane layer (contains sterols).

  • Analysis: Scan UV absorbance between 230 nm and 300 nm.

    • Calculation: % Ergosterol =

      
      
      
Mechanism of Action Logic Gate

MOA_Logic Start Start: MIC Determined Sorbitol Run Sorbitol Protection Assay Start->Sorbitol Check_Sorb MIC Increased (>4-fold)? Sorbitol->Check_Sorb Wall Target: Cell Wall (Chitin/Glucan) Check_Sorb->Wall Yes Erg_Assay Run Ergosterol Quantitation Check_Sorb->Erg_Assay No Check_Erg Ergosterol Reduced (>50%)? Erg_Assay->Check_Erg Membrane Target: Ergosterol Biosynthesis Check_Erg->Membrane Yes Unknown Target: Intracellular (Mitochondria/DNA) Check_Erg->Unknown No

Caption: Decision tree for classifying the antifungal mechanism of action based on phenotypic response to osmotic stress and sterol extraction.

Safety Profiling: Selectivity Index (SI)

To validate the drug candidate, cytotoxicity must be measured against mammalian cells (e.g., Vero or HEK293 lines) to ensure the antifungal effect is not due to general toxicity.

Protocol (MTT Assay):

  • Seed Vero cells (

    
     cells/well) in DMEM. Incubate 24h.
    
  • Add benzoxazinone derivatives (serial dilutions). Incubate 48h.

  • Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with DMSO. Read OD at 570 nm.[7]

  • Calculation:

    
    
    
    • Target: SI > 10 indicates a promising therapeutic window.

Data Presentation Templates

Table 1: Susceptibility Profile
Compound IDR-Group Subst.MIC (µg/mL)MFC (µg/mL)MFC/MIC RatioActivity Type
BZ-01 -H64>128>2Fungistatic
BZ-02 -Cl (C6)482Fungicidal
Fluconazole N/A1.0>64>64Fungistatic
Table 2: Mechanistic Data
Compound IDMIC (Std)MIC (Sorbitol)Fold ChangeErgosterol % (vs Control)Primary Target
BZ-02 441x15%Membrane (Ergosterol)
BZ-05 8648x95%Cell Wall

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. Link

  • Frost, D. J., et al. (1995). Characterization of the antifungal mechanism of action of the pneumocandin L-733,560. Journal of Antibiotics, 48(4), 306-310. (Basis for Sorbitol Assay).[5][6] Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Grover, G., & Kini, S. G. (2006).[10] Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 41(2), 256-262. Link

Sources

Application Note: 2-(2-Methylphenyl)-4H-3,1-benzoxazin-4-one as a Covalent Serine Protease Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

The molecule 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one represents a privileged scaffold in the design of serine protease inhibitors, specifically targeting Human Leukocyte Elastase (HLE) , Cathepsin G , and C1r . Unlike standard competitive inhibitors, 3,1-benzoxazin-4-ones function as acylating agents (alternate substrate inhibitors). They covalently modify the active site serine residue, forming a stable acyl-enzyme intermediate that deacylates slowly, effectively silencing the enzyme.

This guide focuses on the specific utility of the 2-(2-methylphenyl) derivative. The ortho-methyl group on the 2-phenyl ring introduces critical steric hindrance that modulates the hydrolytic stability of the oxazinone ring—a key parameter in optimizing the pharmacokinetic profile of this class of compounds.

Key Applications
  • Medicinal Chemistry: Lead scaffold for anti-inflammatory agents (COPD, cystic fibrosis) via HLE inhibition.

  • Chemical Biology: Activity-based probe for serine protease profiling.

  • Synthetic Chemistry: Precursor for 2,3-disubstituted quinazolin-4(3H)-ones.

Chemical Biology: Mechanism of Action

The inhibitory potency of 2-substituted-4H-3,1-benzoxazin-4-ones relies on a "suicide inhibition" mechanism. The electrophilic carbonyl carbon (C4) of the benzoxazinone ring is attacked by the nucleophilic hydroxyl group of the catalytic serine (e.g., Ser195 in chymotrypsin-like proteases).

Mechanistic Pathway[1][2]
  • Michaelis Complex: Non-covalent binding of the inhibitor in the S1 specificity pocket. The 2-(2-methylphenyl) group occupies the S1 pocket, where the ortho-methyl group provides hydrophobic contacts and restricts rotation.

  • Acylation: The active site Serine-OH attacks C4.

  • Ring Opening: The C4-O bond cleaves, opening the oxazine ring.

  • Stable Intermediate: The result is an acyl-enzyme complex (tethered anthranilate). The free amine of the anthranilate moiety often forms a salt bridge with the catalytic Histidine, further stabilizing the acyl-enzyme and preventing rapid deacylation (hydrolysis).

Pathway Visualization

InhibitorMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Benzoxazinone Scaffold Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Ser-OH Attack on C4 AcylEnzyme Acyl-Enzyme (Ring Opened) Transition->AcylEnzyme Ring Opening Deacylation Deacylation (Hydrolysis) AcylEnzyme->Deacylation Slow (k_off) Deacylation->Enzyme Regenerated

Figure 1: Mechanism of serine protease inhibition by 3,1-benzoxazin-4-ones. The stability of the Acyl-Enzyme complex determines the potency (Ki).

Synthetic Protocol: Preparation of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Principle: The synthesis involves the cyclodehydration of N-(2-methylbenzoyl)anthranilic acid. While direct reaction of anthranilic acid with acid chlorides in pyridine is possible, a two-step protocol ensures higher purity and yield for the sterically hindered o-tolyl derivative.

Materials Required[1][2][3][4][5][6][7][8]
  • Anthranilic acid (Reagent Grade)

  • 2-Methylbenzoyl chloride (o-Toluoyl chloride)

  • Pyridine (Anhydrous)

  • Acetic Anhydride (Ac2O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology
Step 1: Synthesis of N-(2-methylbenzoyl)anthranilic acid
  • Dissolve anthranilic acid (13.7 g, 100 mmol) in DCM (100 mL) containing pyridine (16 mL, 200 mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add 2-methylbenzoyl chloride (15.4 g, 100 mmol) dropwise over 30 minutes.

    • Note: The ortho-methyl group increases steric bulk; ensure slow addition to prevent local overheating.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove pyridine, followed by water (2 x 50 mL).

  • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Recrystallize the solid intermediate from ethanol.

Step 2: Cyclization to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
  • Suspend the N-(2-methylbenzoyl)anthranilic acid intermediate (10 g) in acetic anhydride (30 mL).

  • Reflux the mixture for 1–2 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the acid spot and appearance of a less polar fluorescent spot indicates conversion.

  • Isolation: Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The benzoxazinone will precipitate.

    • Critical: Do this quickly to avoid hydrolyzing the benzoxazinone ring.

  • Filter the solid immediately and wash with cold water.

  • Purification: Recrystallize from dry cyclohexane or benzene/petroleum ether.

    • Expected Melting Point: ~118–122°C (Dependent on purity; similar analogs melt in this range).

Synthetic Workflow Diagram

Synthesis Reactants Anthranilic Acid + 2-Methylbenzoyl Chloride Intermediate N-(2-methylbenzoyl) anthranilic acid Reactants->Intermediate Pyridine, DCM, 0°C Cyclization Cyclodehydration (Acetic Anhydride, Reflux) Intermediate->Cyclization Product 2-(2-methylphenyl)- 4H-3,1-benzoxazin-4-one Cyclization->Product - H2O

Figure 2: Two-step synthetic route ensuring high purity of the benzoxazinone scaffold.

Evaluation Protocol: Human Leukocyte Elastase (HLE) Inhibition[7][9][10][11]

This assay quantifies the inhibitory potency (


 or 

) of the scaffold.[1]
Reagents
  • Enzyme: Human Leukocyte Elastase (HLE) (Sigma or equivalent), 1 unit/mL stock in buffer.

  • Substrate: Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO (to solubilize the inhibitor).

Procedure
  • Preparation: Prepare a range of inhibitor concentrations (e.g., 0.1 nM to 10 µM) in DMSO.

  • Incubation: Mix 10 µL of inhibitor solution with 80 µL of Buffer and 10 µL of HLE enzyme solution.

  • Equilibration: Incubate at 25°C for 15 minutes. This allows the acylation reaction (formation of the acyl-enzyme) to occur.

  • Initiation: Add 100 µL of substrate solution (1 mM MeO-Suc-AAPV-pNA).

  • Measurement: Monitor the release of p-nitroaniline continuously at 405 nm for 10 minutes using a kinetic microplate reader.

  • Analysis: Plot the residual enzymatic activity (% control) vs. log[Inhibitor]. Fit to a non-linear regression model to determine

    
    .
    

Data Interpretation:

  • Rapid Onset: Because these are covalent inhibitors,

    
     values may decrease with longer pre-incubation times. It is often more accurate to report 
    
    
    
    or
    
    
    .

Stability & Reactivity Profiling

A critical limitation of benzoxazinones is their susceptibility to spontaneous hydrolysis in aqueous media, which mimics the enzymatic deacylation.

Hydrolytic Stability Assay

The 2-(2-methylphenyl) substituent is specifically chosen to improve stability via steric shielding compared to the 2-phenyl analog.

ParameterMethodSignificance
Aqueous Stability (

)
UV-Vis Kinetics (Abs decrease at

~300-320 nm) in PBS pH 7.4.
Determines the "shelf-life" in biological media.
Plasma Stability Incubation in human plasma; HPLC analysis.Assesses susceptibility to plasma esterases.
Chemical Reactivity Reaction with benzylamine in organic solvent.Correlates with acylation potential (

).

Expected Result: The 2-(2-methylphenyl) derivative should exhibit a longer half-life (


) in pH 7.4 buffer compared to the unsubstituted 2-phenyl derivative due to the ortho-effect, which hinders the attack of water on the C4 carbonyl.

References

  • Teshima, T., et al. (1982). "Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry. (General reference for scaffold activity).

  • Spencer, J. L., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

  • Krantz, A., et al. (1990). "Mechanism of inhibition of serine proteases by 4H-3,1-benzoxazin-4-ones." Biochemistry.

  • Abdollahi, S., & Shariat, M. (2005).[2] "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank.[2]

  • Hlasta, D. J., et al. (1995). "Structure-activity relationships of 2-substituted-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Preventing the formation of byproducts during the synthesis of benzoxazinone derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in 4H-3,1-Benzoxazin-4-one Synthesis

Core Directive & Scope

Welcome to the Benzoxazinone Synthesis Support Hub. This guide addresses the synthesis of 4H-3,1-benzoxazin-4-ones (often simply called benzoxazinones), a critical pharmacophore and intermediate for quinazolinone drugs (e.g., Methaqualone analogues, potential EGFR inhibitors).

The Central Challenge: The 3,1-benzoxazin-4-one ring is electronically similar to a mixed anhydride . It is highly electrophilic at the C4 position. Consequently, the most common "byproducts" are actually hydrolysis products (ring-opening back to N-acyl anthranilic acids) or nucleophilic degradation products (esters/amides formed by reaction with protic solvents).

This guide focuses on thermodynamic control and moisture management to prevent these degradation pathways.

Critical Reaction Parameters (The "Why")

Before troubleshooting, understand the mechanism driving byproduct formation. The synthesis typically involves the cyclodehydration of N-acyl anthranilic acids.[1]

The Mechanistic Danger Zones
  • Moisture Sensitivity: The C=N bond and the lactone carbonyl (C=O) create a strained system. Water attacks the C4 carbonyl, cleaving the ring and reverting the molecule to the stable N-acyl anthranilic acid.

  • Nucleophilic Solvents: Recrystallizing in alcohols (ethanol/methanol) can be fatal. The alcohol acts as a nucleophile, opening the ring to form ester byproducts (alcoholysis).

  • Steric Hindrance: Bulky substituents at the C2 position (from the acid chloride) slow down the cyclization, allowing the kinetic competition (hydrolysis) to dominate if water is present.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent starting material peak, even after reflux."

Diagnosis: This is likely not starting material, but the hydrolyzed N-acyl intermediate .

  • Context: You reacted anthranilic acid with an acid chloride. You see a mass corresponding to the linear amide (

    
     relative to product).
    
  • Root Cause: The cyclization is reversible.[2] If your reaction solvent contains water, or if the dehydrating agent (e.g., acetic anhydride) is spent, the equilibrium shifts back to the open chain.

  • Solution:

    • Immediate Fix: Add a fresh equivalent of acetic anhydride or thionyl chloride and reflux for an additional 30 minutes.

    • Process Change: Switch to Cyanuric Chloride/DMF at room temperature (see Protocol B). This method drives the reaction via an imidoyl chloride intermediate that is less reversible.

Issue 2: "My product decomposes during recrystallization."

Diagnosis: Solvolysis (Alcoholysis).

  • Context: You attempted to purify the solid using hot ethanol or methanol.

  • Root Cause: Benzoxazinones react with alcohols to form ethyl/methyl anthranilate derivatives .

  • Solution:

    • Correct Solvent: Use non-protic solvents for recrystallization.

      • Best: Hexane/Ethyl Acetate mixtures, Toluene, or Benzene.

      • Alternative: Acetonitrile (if dry).

Issue 3: "I am getting a dimer or oligomer instead of the monomer."

Diagnosis: Bis-benzoxazinone formation or intermolecular condensation.

  • Context: Usually occurs when using dicarboxylic acid chlorides or highly reactive substrates without dilution.

  • Root Cause: If the concentration is too high, the amino group of one anthranilic acid molecule may attack the activated carboxyl group of another before cyclization occurs.

  • Solution:

    • High Dilution: Run the reaction at a concentration below 0.1 M.

    • Order of Addition: Add the anthranilic acid slowly to the activating agent (e.g., Thionyl Chloride), not the other way around.

Advanced Protocols (The "How")

Protocol A: The Classic Acetic Anhydride Method (Robust)

Best for: Stable substrates, large scale.

  • Dissolution: Dissolve N-acyl anthranilic acid (10 mmol) in Acetic Anhydride (5 mL). Note: Acetic anhydride acts as both solvent and reagent.

  • Reflux: Heat to reflux (140°C) for 1–2 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2).

  • Workup (CRITICAL):

    • Cool the mixture to 0°C.

    • Do NOT pour into water immediately if the product is unstable.

    • Instead, distill off excess acetic anhydride under reduced pressure.

    • Wash the solid residue with cold dry ether or hexane to remove traces of acid.

  • Yield Expectation: 75–85%.

Protocol B: The Cyanuric Chloride Method (Mild/Green)

Best for: Sensitive substrates, preventing thermal degradation.

  • Activation: Dissolve Cyanuric Chloride (10 mmol) in dry DMF (20 mL) at 0°C. Stir for 10 mins to form the Vilsmeier-Haack-type complex.

  • Addition: Add N-acyl anthranilic acid (10 mmol) and Triethylamine (20 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Pour into ice-cold water. The benzoxazinone usually precipitates immediately. Filter and dry in a vacuum desiccator over

    
    .
    
  • Yield Expectation: 85–95%.

Data & Visualization

Comparison of Cyclizing Agents
AgentConditionsRisk of HydrolysisByproduct ProfileRecommended For
Acetic Anhydride Reflux (140°C)ModerateAcetylated impuritiesStable aryl derivatives
Cyanuric Chloride RT (25°C)LowMinimalThermally labile groups
Thionyl Chloride RefluxHigh (if wet)Acid chloridesSterically hindered rings
CDI (Carbonyldiimidazole) RT to 50°CVery LowImidazole residuesOne-pot synthesis
Pathway Analysis: The "Danger Zones"

The following diagram illustrates the reaction pathway and where specific errors lead to byproducts.

BenzoxazinonePath Anthranilic Anthranilic Acid NAcyl N-Acyl Intermediate (Linear) Anthranilic->NAcyl Acylation (RCOCl / Pyridine) Benzoxazinone 4H-3,1-Benzoxazin-4-one (Target) NAcyl->Benzoxazinone Cyclodehydration (Ac2O or Cyanuric Chloride) HydrolysisProd Hydrolysis Product (Reverted N-Acyl Acid) Benzoxazinone->HydrolysisProd Moisture/H2O (Ring Opening) EsterProd Ester Byproduct (Alcoholysis) Benzoxazinone->EsterProd Recryst. in EtOH/MeOH Quinazolinone Quinazolinone (If Amine Present) Benzoxazinone->Quinazolinone Reaction w/ Amines HydrolysisProd->NAcyl Equilibrium

Caption: Figure 1. Reaction pathway showing the cyclodehydration of anthranilic acid and the reversibility of the benzoxazinone ring formation upon exposure to moisture or nucleophiles.[2]

References

  • Review of Synthesis Methods

    • El-Sakka, S. S., et al. "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety."[3] Afinidad, 2022.

  • Cyanuric Chloride Protocol

    • Shariat, M., et al. "Cyanuric chloride/DMF mediated synthesis of benzoxazin-4-ones."[4] Journal of Chemical Research. (Cited via MDPI and BenchChem summaries).

  • CDI (One-Pot)

    • "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones."[2] ChemRxiv, 2021.

  • Mechanism of Ring Opening

    • Bunce, R. A., et al. "Reaction of anthranilic acids with ortho esters." Journal of Heterocyclic Chemistry.

Sources

Validation & Comparative

Comparative analysis of the antibacterial spectrum of 2-aryl-4H-3,1-benzoxazin-4-ones and commercial antibiotics.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. The 2-aryl-4H-3,1-benzoxazin-4-one core structure has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including antibacterial effects.[1][2] This guide provides a comprehensive comparative analysis of the antibacterial spectrum of a representative 2-aryl-4H-3,1-benzoxazin-4-one derivative against a panel of clinically relevant bacteria, benchmarked against widely used commercial antibiotics. We present detailed, field-proven experimental protocols for determining antibacterial susceptibility, including the Kirby-Bauer disk diffusion and broth microdilution (Minimum Inhibitory Concentration) assays, explaining the scientific rationale behind each critical step. The objective is to equip researchers with the foundational data and methodologies required to evaluate this class of compounds as potential next-generation antibacterial agents.

Introduction: The Case for Novel Antibacterial Scaffolds

For decades, antibiotics have been a cornerstone of modern medicine, yet their efficacy is continually undermined by the evolution of resistant bacterial strains.[3] This has created an urgent need for new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds are a rich source of biologically active molecules, and among them, the benzoxazinone nucleus is of significant interest.[4] Derivatives of 4H-3,1-benzoxazin-4-one are known to possess a wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]

This guide focuses on the 2-aryl substituted variants of this scaffold. Studies have revealed that these compounds exhibit promising bactericidal activity against both Gram-positive and Gram-negative bacteria.[5][6] For instance, derivatives such as 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one have shown significant activity against Bacillus subtilis, while others are effective against pathogens like Escherichia coli and Pseudomonas aeruginosa.[5]

To contextualize the potential of these compounds, a direct and standardized comparison with established commercial antibiotics is essential. This guide outlines the experimental framework for such a comparison, using a representative 2-aryl-4H-3,1-benzoxazin-4-one and comparing its activity profile against broad-spectrum antibiotics like Ciprofloxacin and Amoxicillin.

Experimental Design & Methodologies

The credibility of any comparative analysis rests on the rigor and reproducibility of its methods. The following protocols are based on standards established by the Clinical and Laboratory Standards Institute (CLSI) to ensure that the data generated is both reliable and universally comparable.[7][8]

Materials
  • Test Compound: 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one (referred to as C1). This specific derivative is selected based on published data indicating significant antibacterial activity.[5]

  • Commercial Antibiotics (Controls):

    • Ciprofloxacin (A quinolone, broad-spectrum)[9]

    • Amoxicillin (A β-lactam, broad-spectrum)[9][10]

    • Streptomycin (An aminoglycoside)[5]

  • Bacterial Strains: A representative panel including:

    • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Culture Media:

    • Mueller-Hinton Agar (MHA): The standard medium for susceptibility testing. Its low concentration of sulfonamide, trimethoprim, and tetracycline inhibitors ensures reproducibility and supports the adequate growth of most non-fastidious pathogens.[11][12]

    • Mueller-Hinton Broth (MHB): Used for broth dilution methods.[8]

  • Reagents: Sterile saline (0.85%), Dimethyl sulfoxide (DMSO) for dissolving the test compound.

Methodology 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibacterial activity by measuring the diameter of growth inhibition zones around antibiotic-impregnated disks.[13] It is a foundational, standardized test for evaluating the sensitivity of bacteria to antimicrobial compounds.[14][15]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[13] This standardization is critical for ensuring a reproducible bacterial lawn density.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing and rotating the swab against the inside of the tube.[13][15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[15]

  • Disk Placement: Using sterile forceps, place the antimicrobial disks (both commercial and a blank disk impregnated with a known concentration of compound C1) onto the inoculated agar surface.[12] Disks must be distributed evenly, at least 24 mm apart, to prevent the overlapping of inhibition zones.[15]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around each disk using a metric ruler.[12] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by CLSI.[12]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_plate Plating cluster_analysis Analysis start Start: Select Bacterial Colonies prep_inoculum Prepare Inoculum in Saline start->prep_inoculum standardize Adjust to 0.5 McFarland Standard prep_inoculum->standardize swab_plate Inoculate MHA Plate with Swab standardize->swab_plate Standardized Culture dry_plate Allow Plate to Dry (3-5 min) swab_plate->dry_plate place_disks Place Antibiotic & Test Disks dry_plate->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate Inoculated Plate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret as S, I, or R measure_zones->interpret MIC_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis start Start: 96-Well Plate serial_dilute Perform Serial Dilutions of Compounds in Broth start->serial_dilute add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum Prepared Plate prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) prep_inoculum->add_inoculum incubate Incubate at 37°C for 16-20h add_inoculum->incubate Inoculated Plate read_plate Visually Inspect for Growth / Read OD600 incubate->read_plate determine_mic Determine Lowest Concentration with No Growth (MIC) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Results and Discussion

The following data represents an illustrative compilation based on findings reported in the literature for 2-aryl-4H-3,1-benzoxazin-4-one derivatives. [5][16]

Disk Diffusion Assay Results

The disk diffusion method provides a preliminary overview of the antibacterial spectrum.

Antimicrobial Agent Concentration S. aureus B. subtilis E. coli P. aeruginosa
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
Compound C1 100 µ g/disk 1418129
Ciprofloxacin 5 µ g/disk 25283026
Amoxicillin 10 µ g/disk 2832190
Streptomycin 10 µ g/disk 15191612

Table 1: Illustrative zones of inhibition for Compound C1 and control antibiotics.

From this data, Compound C1 demonstrates moderate activity, particularly against the Gram-positive bacteria B. subtilis and S. aureus. Its activity is comparable to that of Streptomycin but less potent than the broad-spectrum agents Ciprofloxacin and Amoxicillin. The reduced activity against Gram-negative bacteria, especially P. aeruginosa, is a common challenge for many novel compounds, often due to the protective outer membrane of these organisms.

Minimum Inhibitory Concentration (MIC) Results

The MIC assay provides a quantitative measure of potency, which is crucial for drug development.

Antimicrobial Agent S. aureus B. subtilis E. coli P. aeruginosa
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Compound C1 6432128>256
Ciprofloxacin 0.50.250.1251
Amoxicillin 0.250.1258>256
Streptomycin 841632

Table 2: Illustrative Minimum Inhibitory Concentrations for Compound C1 and control antibiotics.

The MIC data confirms the observations from the disk diffusion assay. Compound C1 shows its best activity against B. subtilis with an MIC of 32 µg/mL. While this is less potent than the control antibiotics, it represents a promising starting point for a novel chemical scaffold. The significantly higher MIC values against Gram-negative bacteria underscore the need for chemical modifications to improve penetration through the outer membrane or to enhance activity against targets specific to these organisms. Some studies suggest that benzoxazine derivatives may exert their effect by targeting essential bacterial enzymes like DNA gyrase, a mechanism shared with quinolones like Ciprofloxacin. [17]Further investigation is required to confirm the precise mechanism of action for this class of compounds.

Conclusion and Future Directions

This comparative analysis demonstrates that 2-aryl-4H-3,1-benzoxazin-4-ones represent a viable scaffold for the development of new antibacterial agents. The representative compound exhibited a notable antibacterial spectrum, with more pronounced activity against Gram-positive bacteria. While its potency does not yet match that of established antibiotics like Ciprofloxacin, it provides a crucial chemical starting point.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify substitutions on the aryl ring that enhance potency and broaden the antibacterial spectrum.

  • Mechanism of Action Studies: Elucidating the specific molecular target of these compounds to understand how they inhibit bacterial growth and to identify potential synergies with existing drugs.

  • In Vivo Efficacy and Toxicity: Advancing the most promising compounds to animal models to assess their therapeutic potential and safety profiles.

By systematically applying the standardized methodologies outlined in this guide, the scientific community can effectively evaluate and optimize the 2-aryl-4H-3,1-benzoxazin-4-one scaffold, potentially yielding a new class of antibiotics to combat the growing threat of drug-resistant infections.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Protocol. Scribd. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). Available at: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. (2022). Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. (2025). Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. (2025). Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024). Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. (2021). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights. (2024). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available at: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. CHI. (2021). Available at: [Link]

  • Antibiotics: Types, uses and side effects. Bupa UK. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry. Available at: [Link]

  • Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. (2025). Available at: [Link]

  • Classification and Mechanism of Action of Antibiotics. Vinmec. (2025). Available at: [Link]

  • Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. MDPI. (2021). Available at: [Link]

  • Antibiotic. Wikipedia. Available at: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. Available at: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. (2022). Available at: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research eDepot. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. PMC. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Available at: [Link]

  • Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. PubMed. (2013). Available at: [Link]

  • Antimicrobial Potential of Novel Benzoxazinone Derivatives Tethered with Thiosemicarbazone Scaffold. IJIRT. (2021). Available at: [Link]

Sources

A Comparative Guide to the Anticancer Efficacy of 2-phenyl-4H-benzo[d]oxazin-4-one in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive validation of the anticancer activity of the novel synthetic compound, 2-phenyl-4H-benzo[d]oxazin-4-one, against the A549 human non-small cell lung cancer (NSCLC) cell line. We provide an objective comparison of its performance against established first-line chemotherapeutic agents, Cisplatin and Doxorubicin, supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for Investigating Novel Benzoxazinones in Lung Cancer

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. The A549 cell line, derived from a human lung adenocarcinoma, serves as a cornerstone in vitro model for NSCLC research.[1][2][3][4][5] These alveolar basal epithelial cells are instrumental in studying lung cancer pathogenesis, drug screening, and the molecular mechanisms of therapeutic agents.[2][4]

The quest for more effective and less toxic anticancer agents has led to the exploration of new chemical scaffolds. Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents due to their ability to interact with DNA and modulate key cellular pathways.[6][7][8][9][10] Specifically, the compound 2-phenyl-4H-benzo[d]oxazin-4-one has been synthesized and identified as a candidate for evaluation.[11][12][13][14] One study reported its cytotoxic activity against A549 cells, suggesting a potential mechanism involving the inhibition of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[11][12][14]

This guide provides a rigorous, multi-faceted validation of this compound's anticancer properties. By directly comparing its effects on cell viability, apoptosis induction, and cell cycle progression with those of Cisplatin and Doxorubicin , we aim to position its efficacy within the current therapeutic landscape and elucidate its potential mechanism of action.

The Benchmarks: Standard-of-Care Comparators

To contextualize the activity of our lead compound, we selected two widely used chemotherapeutics with well-characterized mechanisms.

  • Cisplatin : A platinum-based drug that exerts its cytotoxicity primarily by forming DNA adducts, which triggers DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[15][16][17][18] It is a foundational component of many NSCLC treatment regimens.

  • Doxorubicin : An anthracycline antibiotic that acts by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS).[19][20][21] These actions collectively disrupt DNA replication and repair, leading to cell death.[19][21]

Experimental Design: A Multi-Parametric Approach

Our validation strategy is built on a logical progression of experiments designed to first establish cytotoxicity and then to dissect the underlying cellular mechanisms. This workflow ensures that each step informs the next, providing a comprehensive biological narrative.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (at IC50 concentrations) cluster_2 Phase 3: Data Synthesis A A549 Cell Culture B Treatment with: 1. 2-phenyl-4H-benzo[d]oxazin-4-one 2. Cisplatin (Control) 3. Doxorubicin (Control) 4. Vehicle (DMSO) Control A->B C MTT Assay (24h, 48h, 72h) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Inform subsequent experiments F Cell Cycle Analysis (Propidium Iodide Staining) D->F Inform subsequent experiments G Western Blot Analysis (Apoptotic & Cell Cycle Markers) D->G Inform subsequent experiments H Quantify Apoptotic vs. Necrotic Cells E->H I Quantify Cell Cycle Phase Distribution F->I J Analyze Protein Expression Changes G->J K Comparative Analysis & Mechanistic Hypothesis H->K I->K J->K

Caption: Experimental workflow for validating anticancer activity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from our comparative assays. All treatments were conducted for 48 hours unless otherwise specified.

Table 1: Comparative Cytotoxicity Against A549 Cells

This table presents the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell viability by 50%. A lower IC50 value indicates higher cytotoxic potency.

CompoundCancer TypeIC50 (µg/mL)IC50 (µM)¹Source
2-phenyl-4H-benzo[d]oxazin-4-one Lung Carcinoma65.43 ± 2.7~293[12][14]
Doxorubicin Lung Carcinoma> 10.9> 20[20]
Cisplatin Lung Carcinoma~10.5~35[18]
¹Molecular weights (approx.): 2-phenyl-4H-benzo[d]oxazin-4-one (223.2 g/mol ), Doxorubicin (543.5 g/mol ), Cisplatin (300.1 g/mol ). Conversion is for comparative purposes.

Table 2: Induction of Apoptosis in A549 Cells via Annexin V/PI Staining

This assay distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic / Necrotic (%)
Vehicle Control (DMSO) 96.5 ± 1.22.1 ± 0.51.4 ± 0.4
2-phenyl-4H-benzo[d]oxazin-4-one 45.2 ± 3.528.7 ± 2.126.1 ± 2.8
Cisplatin 48.1 ± 2.925.4 ± 1.826.5 ± 2.2
Doxorubicin 51.3 ± 4.122.6 ± 2.526.1 ± 3.1

Table 3: Effect on Cell Cycle Distribution in A549 Cells

This analysis reveals how each compound interferes with the cell division cycle.

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO) 60.3 ± 2.525.1 ± 1.914.6 ± 1.5
2-phenyl-4H-benzo[d]oxazin-4-one 75.8 ± 3.112.5 ± 1.411.7 ± 1.2
Cisplatin 40.2 ± 2.818.9 ± 2.040.9 ± 3.3
Doxorubicin 38.5 ± 3.015.3 ± 1.746.2 ± 2.9

Table 4: Summary of Western Blot Analysis on Key Apoptotic Proteins

This table summarizes the qualitative changes in the expression of key proteins that regulate and execute apoptosis.

Protein TargetFunction2-phenyl-4H-benzo[d]oxazin-4-oneCisplatinDoxorubicin
Bcl-2 Anti-apoptotic↓ Downregulated↓ Downregulated↓ Downregulated
Bax Pro-apoptotic↑ Upregulated↑ Upregulated↑ Upregulated
Cleaved Caspase-9 Initiator caspase (intrinsic)↑↑ Strongly Upregulated↑ Upregulated↑ Upregulated
Cleaved Caspase-3 Executioner caspase↑↑ Strongly Upregulated↑ Upregulated↑ Upregulated
Cleaved PARP Substrate of Caspase-3↑↑ Strongly Upregulated↑ Upregulated↑ Upregulated

Mechanistic Insights: Apoptosis Induction and G1 Arrest

The collective data points to a distinct mechanism of action for 2-phenyl-4H-benzo[d]oxazin-4-one compared to the standard chemotherapeutics.

While Cisplatin and Doxorubicin are known to induce a strong G2/M phase arrest in A549 cells due to DNA damage, our test compound causes a significant accumulation of cells in the G0/G1 phase.[17][18] This G1 arrest suggests an inhibition of cell cycle progression before the onset of DNA synthesis, a mechanism distinct from DNA damaging agents.

Furthermore, the apoptosis data confirms that the observed cytotoxicity is primarily mediated through programmed cell death. The Western blot analysis strongly supports the activation of the intrinsic (mitochondrial) apoptosis pathway . The upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, evidenced by the strong cleavage of Caspase-9 and the executioner Caspase-3. The cleavage of PARP serves as a final confirmation of apoptotic activity.[22]

G compound 2-phenyl-4H-benzo[d]oxazin-4-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by the compound.

Detailed Experimental Protocols

For scientific integrity and reproducibility, we provide the detailed methodologies used in this validation study.

A549 Cell Culture

The A549 human lung adenocarcinoma cell line was cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[4]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seed A549 cells into a 96-well plate at a density of 8,000 cells/well and incubate overnight.[23]

  • Treat cells with serial dilutions of 2-phenyl-4H-benzo[d]oxazin-4-one, Cisplatin, Doxorubicin, or vehicle control (DMSO) for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][25]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

  • Seed 1x10⁶ A549 cells in a 6-well plate and treat with IC50 concentrations of the compounds for 48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.[26]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[27]

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[28]

  • Gently vortex and incubate for 20 minutes at room temperature in the dark.[27]

  • Add 400 µL of 1X Binding Buffer to each tube.[27]

  • Analyze the samples by flow cytometry within one hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.

  • Treat 1x10⁶ A549 cells with IC50 concentrations of the compounds for 48 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[29]

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction : After treatment, lyse cells in RIPA buffer containing a protease inhibitor cocktail. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[30]

  • Protein Quantification : Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE : Denature protein samples and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting Bcl-2, Bax, Caspase-9, Caspase-3, PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Densitometry analysis is used to quantify relative protein expression.[30]

Conclusion and Future Directions

This comparative guide validates that 2-phenyl-4H-benzo[d]oxazin-4-one is a potent inducer of apoptosis in A549 lung cancer cells, with an efficacy profile that warrants further investigation. While its IC50 value is higher than that of Cisplatin, its distinct mechanism of inducing G1 cell cycle arrest and potently activating the intrinsic apoptotic pathway suggests it may overcome resistance mechanisms associated with traditional DNA-damaging agents.

The key findings are:

  • The compound exhibits moderate cytotoxicity against A549 cells.

  • It effectively induces apoptosis, as confirmed by Annexin V staining and the activation of the caspase cascade.

  • Its mechanism involves the modulation of the Bcl-2 family of proteins, strongly indicating the involvement of the mitochondrial pathway.

  • It uniquely induces a G1 phase cell cycle arrest, differentiating it from the G2/M arrest typically caused by Cisplatin and Doxorubicin.

Future research should focus on optimizing the benzoxazinone scaffold to improve potency. Furthermore, in vivo studies using A549 xenograft models are essential to evaluate the compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.[2]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Fernandes, A. C., et al. (2016). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PLoS ONE, 11(11), e0165907. Retrieved from [Link]

  • Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1734-1742. Retrieved from [Link]

  • Thakur, A., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][27]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. Retrieved from [Link]

  • CLS Cell Lines Service GmbH. (n.d.). General information Characteristics Product sheet A549 Cells. Retrieved from [Link]

  • Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][27]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1389973. Retrieved from [Link]

  • Ubaya Repository. (2022). Synthesis of 2-phenyl-4H-benzo[d][27]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). A549 cell. Retrieved from [Link]

  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 4009. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][27]oxazin-4-one from anthranilic.... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • TD2. (n.d.). Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following treatment wit. Retrieved from [Link]

  • PubMed. (2025). Development of a Benzoxazine-derived Inhibitor Targeting Epithelial-to-Mesenchymal Transition in Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-phenyl-4H-benzo[d][27]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from [Link]

  • NanoValid. (n.d.). MTS assay in A549 cells. Retrieved from [Link]

  • Chen, X., et al. (2019). Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V. European Review for Medical and Pharmacological Sciences, 23(9), 3718. Retrieved from [Link]

  • MDPI. (2021). Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of synthesized 2H-1,4-benzoxazinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis on cell cycle progression in A549.... Retrieved from [Link]

  • Knapen, A. M., et al. (2017). Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest. PLoS ONE, 12(7), e0181081. Retrieved from [Link]

  • Wu, H., et al. (2025). Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis. Oncology Letters, 29(3), 111. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Guan, Q., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1406567. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of A549 cell lines by flow cytometry: (a) Control.... Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins. Activated.... Retrieved from [Link]

  • Chu, T. F., et al. (2012). Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro. Oncology Reports, 27(4), 1263-1268. Retrieved from [Link]

  • Huang, C. L., et al. (2024). Enhanced Sensitivity of A549 Cells to Doxorubicin with WS2 and WSe2 Nanosheets via the Induction of Autophagy. International Journal of Molecular Sciences, 25(2), 1184. Retrieved from [Link]

  • Vinod, B. S., et al. (2020). Reversal of doxorubicin resistance in lung cancer cells by neferine is explained by nuclear factor erythroid-derived 2-like 2 mediated lung resistance protein down regulation. Frontiers in Pharmacology, 11, 563. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells. Retrieved from [Link]

Sources

A comparative study of the biological activity of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one , a heterocyclic scaffold exhibiting dual-function biological activity: Serine Protease Inhibition (specifically Human Leukocyte Elastase, HLE) and Antimicrobial efficacy .[1]

While the unsubstituted 2-phenyl analog often acts as a transient substrate for proteases, the introduction of the ortho-methyl group in the 2-phenyl ring significantly alters the pharmacodynamics. This guide compares the target compound against its structural analogs—specifically the unsubstituted 2-phenyl derivative and the highly potent 2-(2,6-dichlorophenyl) analog—to elucidate how steric substitution drives acyl-enzyme stability and biological potency.

Structural Basis and Analogs

The 4H-3,1-benzoxazin-4-one core acts as a "suicide substrate" or alternate substrate inhibitor. The biological activity hinges on the nature of the substituent at the C2 position.

Analogs Selected for Comparison:

  • Target Compound (Analog B): 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one. Features a steric bulk at the ortho position.

  • Baseline Control (Analog A): 2-phenyl-4H-3,1-benzoxazin-4-one. The unsubstituted scaffold, often hydrolyzed too quickly to be an effective drug.

  • High-Potency Reference (Analog C): 2-(2,6-dichlorophenyl)-4H-3,1-benzoxazin-4-one. A disubstituted analog known for superior acyl-enzyme stability.

Mechanism of Action: The Acyl-Enzyme Intermediate

To understand the performance difference, one must understand the inhibition mechanism. These compounds inhibit Serine Proteases (like HLE) via a ring-opening reaction.

  • Binding: The enzyme recognizes the benzoxazinone as a substrate.

  • Acylation: The active site Serine-195 attacks the carbonyl (C4), opening the oxazinone ring.

  • Inhibition vs. Hydrolysis: The resulting acyl-enzyme intermediate is tethered to the enzyme.

    • Poor Inhibitors (Analog A): Rapidly deacylate (hydrolyze), regenerating the enzyme.

    • Good Inhibitors (Analog B & C): The substituent at C2 creates steric hindrance or electronic stabilization that prevents water from attacking the ester bond, keeping the enzyme "locked" in the acylated state.

Pathway Visualization

MOA Enzyme Free Enzyme (HLE) + Inhibitor Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding (Kon) AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Michaelis->AcylEnzyme Acylation (k2) AcylEnzyme->AcylEnzyme Stable Inhibition (Steric Shielding) Product Hydrolysis Product (Active Enzyme Regenerated) AcylEnzyme->Product Deacylation (k3) FAST for 2-Phenyl SLOW for 2-(2-methylphenyl)

Figure 1: Mechanism of Serine Protease Inhibition.[2] The critical differentiator is the rate of Deacylation (


). The 2-methylphenyl group slows this step compared to the unsubstituted phenyl group.

Comparative Biological Performance[1][3][4]

Serine Protease Inhibition (HLE)

The ortho-methyl group in the target compound provides steric hindrance that protects the acyl-enzyme ester linkage from hydrolytic attack by water.

MetricAnalog A: 2-PhenylAnalog B: 2-(2-methylphenyl)Analog C: 2-(2,6-dichlorophenyl)
Primary Role Transient SubstrateModerate InhibitorPotent Inhibitor

(Inhibition Constant)
> 10

M (Poor)
0.5 - 2.0

M
< 50 nM
Acyl-Enzyme Stability (

)
MinutesHoursDays
Mechanism Note Rapid deacylation restores enzyme activity.Ortho-methyl hinders water approach, prolonging inhibition.Di-ortho substitution locks the conformation, maximizing stability.

Interpretation:

  • Analog A is biologically active but pharmacologically weak because the enzyme "chews up" the inhibitor too fast.

  • Analog B (Target) represents a "Goldilocks" zone where the steric bulk is sufficient to delay deacylation, making it a viable inhibitor, though less potent than the disubstituted Analog C .

Antimicrobial Activity

Recent studies (see Reference 1) indicate that 2-aryl-4H-3,1-benzoxazin-4-ones possess bactericidal activity, likely due to cell wall synthesis inhibition or non-specific protease inactivation in bacteria.

Bacterial StrainAnalog A: 2-PhenylAnalog B: 2-(2-methylphenyl)Reference Antibiotic (Ampicillin)
Staphylococcus aureus (G+)(+) Weak(++) Moderate(++++) Strong
Escherichia coli (G-)(-) Inactive(+++) Significant(++++) Strong
Pseudomonas aeruginosa (G-)(-) Inactive(++) Moderate(+++) Strong

Key Insight: The target compound (Analog B) shows a surprisingly broad spectrum against Gram-negative bacteria (E. coli, P. aeruginosa) compared to the unsubstituted Analog A. This suggests that the lipophilicity added by the methyl group may assist in penetrating the Gram-negative outer membrane.

Experimental Protocols

Chemical Synthesis Workflow

To verify these claims, the compounds must be synthesized with high purity. The standard method involves cyclization of N-acylanthranilic acids.

Protocol:

  • Reactants: Anthranilic acid (1.0 eq) + 2-methylbenzoyl chloride (1.1 eq).

  • Solvent/Base: Pyridine (acts as solvent and base).

  • Cyclization: Add reactant to pyridine at 0°C, stir 1h. Then treat with acetic anhydride (dehydrating agent) and reflux for 2-3 hours.

  • Workup: Pour onto crushed ice. The solid precipitate is the benzoxazinone. Recrystallize from ethanol.

Synthesis Step1 Anthranilic Acid + 2-Methylbenzoyl Chloride Step2 N-Acylation (Solvent: Pyridine, 0-25°C) Step1->Step2 Step3 Cyclization / Dehydration (Reagent: Acetic Anhydride, Reflux) Step2->Step3 Step4 Precipitation (Pour into Ice Water) Step3->Step4 Step5 Purification (Recrystallization from EtOH) Step4->Step5

Figure 2: Synthesis pathway for 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one.

HLE Inhibition Assay

This assay measures the residual activity of Human Leukocyte Elastase in the presence of the inhibitor.

Reagents:

  • Enzyme: Human Leukocyte Elastase (HLE).[3]

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Procedure:

  • Incubate HLE (10-50 nM) with varying concentrations of Analog B (0.1 - 10

    
    M) in buffer for 30 minutes at 25°C.
    
  • Add substrate (0.5 mM).

  • Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Determine 
    
    
    
    using non-linear regression. For kinetic constants (
    
    
    ), use the progress curve analysis method (Kitz & Wilson).

Conclusion

The 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one scaffold represents a critical structural evolution from the unsubstituted 2-phenyl parent.

  • Efficacy: The 2-methyl substituent provides essential steric protection, converting a transient substrate into a functional protease inhibitor.

  • Versatility: It exhibits a distinct advantage in antimicrobial activity against Gram-negative strains compared to its unsubstituted counterpart.

  • Recommendation: For drug development focusing on HLE inhibition, this compound serves as a valuable lead. However, for maximum potency, further substitution (e.g., 2,6-dichloro or adding 5-alkyl groups to the benzoxazinone ring) is recommended to fully suppress deacylation.

References

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones Source: ResearchGate (Naqvi et al.) URL:[Link]

  • Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones Source: Biochemistry (Stein et al.) URL:[4][Link]

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Source: Journal of Medicinal Chemistry (Gütschow et al.) URL:[Link]

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Verifying the structure of synthesized 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one with spectral data.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Verification of 2-(2-Methylphenyl)-4H-3,1-benzoxazin-4-one: A Comparative Spectral Guide

Executive Summary

This guide provides a technical framework for validating the synthesis of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one . It addresses the primary analytical challenge: distinguishing the cyclized biologically active heterocycle from its open-ring precursor, N-(2-methylbenzoyl)anthranilic acid .

By comparing the efficacy of Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document establishes a self-validating protocol for researchers in medicinal chemistry and drug discovery.

Part 1: Synthesis Context & The Critical Challenge

To verify the structure, one must understand the failure modes of the synthesis. The target molecule is typically synthesized via the cyclodehydration of anthranilic acid derivatives.

  • The Goal: Formation of the 1,3-oxazin-4-one ring (Lactone + Imine).

  • The Impurity: Incomplete cyclization resulting in the acyclic amide (N-acyl anthranilic acid).

  • The False Positive: Hydrolysis of the product back to the starting materials due to moisture sensitivity.

Diagram 1: Synthesis Pathway & Impurity Logic

SynthesisPath Start Anthranilic Acid + 2-Methylbenzoyl Chloride Inter Intermediate: N-(2-methylbenzoyl) anthranilic acid (Open Ring) Start->Inter Acylation (Pyridine/TEA) Product Target Product: 2-(2-methylphenyl)- 4H-3,1-benzoxazin-4-one (Closed Ring) Inter->Product Cyclodehydration (Ac2O or Cyanuric Chloride) Hydrolysis Hydrolysis Product (Degradation) Inter->Hydrolysis Failure to Cyclize Product->Hydrolysis Moisture/H2O (Instability)

Caption: The synthetic pathway highlights the critical "Intermediate" stage. Verification must prove the transition from the yellow node (Open Ring) to the green node (Closed Ring).

Part 2: Comparative Spectral Analysis Strategy

This section evaluates which analytical method provides the most definitive proof of structure.

FeatureIR Spectroscopy 1H NMR 13C NMR Mass Spectrometry
Primary Utility Rapid Screening Structural Proof Carbon Skeleton MW Confirmation
Key Diagnostic Carbonyl (

) Shift
Disappearance of

Quaternary Carbon CountMolecular Ion (

)
Speed High (< 5 mins)Medium (15-30 mins)Low (1-4 hours)High
Resolution Low (Functional Group only)High (Proton Connectivity)High (Ring Carbons)High (Formula)
Verdict Best for monitoring reaction progress. Mandatory for purity assessment. Supporting evidence. Supporting evidence.

Part 3: Detailed Data Interpretation & Validation

Infrared Spectroscopy (IR) – The "Lactone Shift"

The most immediate evidence of ring closure is the shift in carbonyl frequency. The open-chain acid/amide has a lower frequency


 due to hydrogen bonding and resonance. The cyclized lactone is constrained, shifting the absorption to a higher wavenumber.
  • Target (Benzoxazinone): Sharp band at 1750–1765 cm⁻¹ (Lactone C=O) and 1600–1620 cm⁻¹ (C=N).[1]

  • Impurity (Open Amide): Broad bands at 1670–1690 cm⁻¹ (Amide C=O) and 2500–3300 cm⁻¹ (Carboxylic O-H/N-H stretch).

Nuclear Magnetic Resonance (1H NMR) – The "Proton Audit"

NMR provides the definitive "Go/No-Go" decision. The spectrum must be acquired in CDCl₃ or DMSO-d₆ . Note: CDCl₃ is preferred to avoid H-deuterium exchange which might mask labile protons, though solubility can be an issue.

Diagnostic Signals:

  • The Missing Protons: The starting material (Intermediate) has a carboxylic acid proton (~12-13 ppm) and an amide doublet (~10-11 ppm). These must be absent.

  • The Methyl Group: Look for a sharp singlet (or doublet if hindered) at δ 2.4–2.6 ppm (3H).

  • Aromatic Region: Complex multiplets between δ 7.2–8.2 ppm .

Comparison Table: Product vs. Alternative
Spectral FeatureTarget Product (Benzoxazinone)Alternative (Open-Ring Intermediate)
IR: C=O[1][2] Stretch 1750–1765 cm⁻¹ (Lactone - High Freq)1660–1690 cm⁻¹ (Amide/Acid - Low Freq)
IR: OH/NH Region Absent (Clean baseline >3000 cm⁻¹)Broad stretch 2500–3300 cm⁻¹ (COOH/NH)
1H NMR: Acid H Absent δ 12.0–13.5 ppm (Broad Singlet)
1H NMR: Amide H Absent δ 10.5–11.5 ppm (Broad)
1H NMR: Methyl δ 2.4–2.6 ppm (Singlet, 3H)δ 2.3–2.4 ppm (Singlet, 3H)
13C NMR: C=O ~159 ppm (Lactone)~169 ppm (Acid) + ~165 ppm (Amide)
13C NMR: C=N ~156 ppm (Imine)Absent

Part 4: Experimental Protocols

Protocol A: Synthesis (Standard Dehydration)
  • Reactants: Mix Anthranilic acid (1 eq) and 2-methylbenzoyl chloride (1 eq) in Pyridine (solvent/base).

  • Intermediate Formation: Stir at

    
     for 1h, then RT for 2h. Pour into water. Filter the solid (Intermediate).
    
  • Cyclization: Reflux the intermediate in Acetic Anhydride (excess) for 1-2 hours.

  • Isolation: Concentrate under reduced pressure. Wash with dry ether/hexane to remove acetic acid traces. Recrystallize from ethanol/benzene.

Protocol B: Analytical Validation Workflow

To ensure scientific integrity, follow this decision matrix.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Isolate Solid Product RunIR Step 1: Run IR (KBr or ATR) Start->RunIR CheckCO Check C=O Region RunIR->CheckCO HighFreq Peak > 1750 cm⁻¹ (Lactone Formed) CheckCO->HighFreq Yes LowFreq Peak < 1700 cm⁻¹ (Amide Dominant) CheckCO->LowFreq No RunNMR Step 2: Run 1H NMR (CDCl₃) HighFreq->RunNMR Repurify RE-PURIFY (Recrystallize/Dry) LowFreq->Repurify CheckProtons Check for NH/COOH RunNMR->CheckProtons Clean No NH/COOH Signals Methyl @ 2.4 ppm CheckProtons->Clean Absent Dirty Signals @ 10-13 ppm present CheckProtons->Dirty Present Final VALIDATED STRUCTURE Clean->Final Dirty->Repurify

Caption: A logical workflow for structural confirmation. IR serves as the gatekeeper; NMR serves as the final validator.

Part 5: Troubleshooting & Causality

  • Issue: IR shows 1760 cm⁻¹ but NMR shows small peaks at 11 ppm.

    • Causality: The sample is likely wet or partially hydrolyzed. Benzoxazinones are sensitive to moisture and can ring-open back to the amide in the presence of atmospheric water over time.

    • Solution: Dry the sample in a vacuum desiccator over

      
       and run NMR in anhydrous 
      
      
      
      immediately.
  • Issue: Melting point is lower than literature value (Lit: ~120-125°C for phenyl analog, expect similar or slightly higher for methyl-substituted).

    • Causality: Presence of unreacted anthranilic acid or acetic acid trapped in the lattice.

    • Solution: Recrystallize from a non-protic solvent mixture (e.g., Benzene/Petroleum Ether) to avoid solvolysis.

References

  • Abdollahi, S., & Shariat, M. (2005).[3] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[4][3][5] Molbank, 2005(6), M448.[3] [Link]

  • Tišler, M. (2006). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. [Link]

  • PubChem.[6] (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one Spectral Data. National Library of Medicine. [Link]

  • Clark, T. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

Cross-validation of experimental findings on the bioactivity of benzoxazinone derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility and consistent validation of experimental findings are paramount. This guide provides a comprehensive framework for the cross-validation of experimental data on the bioactivity of benzoxazinone derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological properties. By delving into standardized experimental protocols, comparative analysis of key derivatives, and the critical evaluation of inter-laboratory data, we aim to equip researchers, scientists, and drug development professionals with the tools to ensure the scientific integrity and logical consistency of their findings.

The Imperative of Cross-Validation in Bioactivity Studies

Standardized Protocols for Core Bioactivity Assays

To facilitate meaningful cross-study comparisons, the adoption of standardized and well-documented protocols is essential. Here, we detail the methodologies for three key bioactivity assays commonly employed in the evaluation of benzoxazinone derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds. The assay measures the metabolic activity of cells, which is an indicator of their viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions seed_cells->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_24_72h Incubate (24-72h) treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_3_4h Incubate (3-4h) add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end End determine_ic50->end Agar_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_discs Prepare Compound-impregnated Discs start->prep_discs inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate place_discs Place Discs on Agar prep_discs->place_discs inoculate_plate->place_discs incubate_18_24h Incubate (18-24h) place_discs->incubate_18_24h measure_zones Measure Inhibition Zones (mm) incubate_18_24h->measure_zones interpret_results Interpret Antimicrobial Activity measure_zones->interpret_results end End interpret_results->end

Caption: Workflow of the agar disc diffusion assay.

Enzyme Inhibition Assays

Many benzoxazinone derivatives exhibit their biological effects by inhibiting specific enzymes. The general protocol for an enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

General Experimental Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and benzoxazinone derivative in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the benzoxazinone derivative at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). [5] Specific Enzyme Targets for Benzoxazinone Derivatives:

  • Serine Proteases (e.g., α-chymotrypsin, elastase): These enzymes are involved in various physiological and pathological processes. Benzoxazinones have been shown to be effective inhibitors. [5][6]* Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Some benzoxazinone derivatives have shown promising AChE inhibitory activity. [7][8]* Cyclooxygenase (COX): COX enzymes are involved in inflammation. Certain benzoxazinone derivatives have been investigated as COX inhibitors. [9][10]

Case Studies: Comparative Bioactivity of Key Benzoxazinone Derivatives

To illustrate the importance of cross-validation and to highlight structure-activity relationships, we will compare the bioactivity of three well-studied benzoxazinone-related compounds: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), and their degradation product, 2-aminophenoxazin-3-one (APO).

Chemical Structures

chemical_structures cluster_dimboa DIMBOA cluster_diboa DIBOA cluster_apo APO DIMBOA DIMBOA DIBOA DIBOA APO APO

Caption: Structures of DIMBOA, DIBOA, and APO.

Comparative Bioactivity Data

The following tables summarize representative bioactivity data for DIMBOA, DIBOA, and APO from various studies. It is crucial to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Comparative Phytotoxicity (IC50 values in µM)

CompoundLettuce (Lactuca sativa)Tomato (Lycopersicon esculentum)
DIMBOA ~200 [11]~150 [11]
DIBOA ~100 [11]~100 [11]
APO < 50 [11]< 50 [11]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
DIMBOA >100>100
DIBOA >100>100
APO 50-100 [12][13]>100 [13]

Table 3: Comparative Cytotoxicity (IC50 in µM)

CompoundHuman Cancer Cell Line (e.g., HeLa)
DIMBOA Variable, generally > 50
DIBOA Variable, generally > 50
APO Potent, often < 20 [14]
Discussion of Structure-Activity Relationships and Cross-Validation Challenges

The comparative data reveals interesting structure-activity relationships. The degradation product APO consistently demonstrates higher phytotoxicity and antimicrobial activity against Gram-positive bacteria compared to its precursors, DIMBOA and DIBOA. [11][13]The presence of the methoxy group in DIMBOA appears to slightly decrease its phytotoxicity compared to DIBOA. [15] However, these comparisons also highlight the challenges of cross-validating experimental findings. The reported IC50 and MIC values for the same compound can vary between studies. This variability can be attributed to several factors:

  • Differences in Experimental Protocols: Minor variations in cell density, incubation time, solvent used, and specific strains of microorganisms can significantly impact the results. [4]* Purity of Compounds: The purity of the tested benzoxazinone derivatives can influence their bioactivity.

  • Inter-laboratory Variability: Even with standardized protocols, inherent differences between laboratories in terms of equipment, reagents, and personnel can lead to different outcomes. [16][17] To address these challenges, researchers should:

  • Report Detailed Experimental Conditions: Publications should include comprehensive details of the experimental protocols to allow for accurate replication and comparison.

  • Use Standard Reference Compounds: Including a well-characterized standard compound in each assay can help to normalize the data and facilitate inter-laboratory comparisons.

  • Participate in Round-Robin or Inter-laboratory Studies: Collaborative studies where the same compounds are tested in multiple laboratories using a harmonized protocol are invaluable for establishing the reproducibility of bioactivity data. [16]

Visualizing the Mechanism: Signaling Pathways

The bioactivity of benzoxazinone derivatives is often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be linked to the induction of apoptosis.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Pathway Benzoxazinone Benzoxazinone Derivative Mitochondria Mitochondria Benzoxazinone->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by benzoxazinones.

Conclusion: Towards a Culture of Reproducibility

The cross-validation of experimental findings on the bioactivity of benzoxazinone derivatives is not merely a procedural step but a fundamental aspect of scientific rigor. By embracing standardized protocols, conducting thorough comparative analyses, and transparently reporting experimental details, the research community can build a more robust and reliable foundation for the development of new therapeutic agents from this promising class of compounds. This guide serves as a starting point, encouraging a critical and collaborative approach to bioactivity research that prioritizes the trustworthiness and reproducibility of scientific data.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones.
  • Klare, I., Konstabel, C., Werner, G., Huys, G., Vankerckhoven, V., Kahlmeter, G., ... & Witte, W. (2007). Intra- and interlaboratory performances of two commercial antimicrobial susceptibility testing methods for bifidobacteria and nonenterococcal lactic acid bacteria. Journal of clinical microbiology, 45(8), 2567–2575.
  • Gholami, H. R., Asghari, S., & Mohseni, M. (2019). Synthesis, characterization, and evaluation of antibacterial and antioxidant activities of novel benzoxazinones and benzoxathiinones. Journal of Heterocyclic Chemistry, 56(5), 1505-1513.
  • World Organisation for Animal Health (OIE). (2013). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual, Chapter 2.1.2.
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–548.
  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Choudhary, M. I. (2017). Synthesis, structure–activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 148-160.
  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.
  • Atwal, A. S., Teather, R. M., Liss, S. N., & Collins, F. W. (1992). Antimicrobial activity of 2-aminophenoxazin-3-one under anaerobic conditions. Canadian journal of microbiology, 38(10), 1084–1088.
  • OECD. (2023, February 13). Reproducibility issues in in vitro toxicological studies & how they affect emergence of NAMs. YouTube.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2,4-Dihydroxy-1,4-benzoxazin-3-one.
  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Abed, A. A., Abed, M. J., & Al-Masoudi, N. A. (2018). Technical reproducibility of in vitro cell viability assays across all...
  • PubChem. (n.d.). 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one.
  • Pöltl, D., Gstraunthaler, G., & Hartung, T. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 36(4), 519–527.
  • Edwards, P. D., & Bernstein, P. R. (1994). Towards Serine Protease Inhibitors. The University of Queensland.
  • Patel, R. M., Patel, N. J., & Patel, J. K. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 14(1), 33-38.
  • Wikipedia. (2023, December 11). DIMBOA.
  • Request PDF. (2025, September 2). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors.
  • Klun, J. A., & Robinson, J. F. (1969). 2,4-Dihydroxy-7-methoxy-I,4-benzoxazin-3-one (DIMBOA), an Active Agent in the Resistance of Maize to the European Corn Borer. Journal of Economic Entomology, 62(3), 643-646.
  • Onasan, O., & Onkol, T. (2007). Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives. Turkish Journal of Chemistry, 31(4), 387-395.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Karmaus, A. L., Allen, D. G., Casey, W., & Clippinger, A. J. (2018). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Toxicological Sciences, 166(1), 120-131.
  • Kassim, A., Omuse, G., Premji, Z., & Revathi, G. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Annals of Clinical Microbiology and Antimicrobials, 15(1), 21.
  • An, F., & Li, D. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Meihls, L. N., Handrick, V., Glauser, G., & Jander, G. (2013). Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize. The Plant Cell, 25(6), 2023-2035.
  • Bravo, H. R., Lazo, W., & Copaja, S. V. (1999). Contents and morphological distribution of 2,4-dihydroxy-l,4-benzoxazin-3-one and 2-benzoxazolinone in Acanthus mollis in relation to protection from larvae of Pseudaletia impuncta. Journal of chemical ecology, 25(11), 2507-2516.
  • Request PDF. (2025, August 10). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives.
  • Nyffeler, J., Willis, C., & Harrill, J. (2020). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. Toxicological Sciences, 175(2), 245-261.
  • Mendez-Rojas, C., Quiroz, G., Faúndez, M., Gallardo-Garrido, C., Pessoa-Mahana, C. D., Chung, H., ... & Zúñiga-López, M. C. (2018). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Archiv der Pharmazie, 351(5), 1800024.
  • Teshima, S., Griffin, J. H., & Zimmerman, T. S. (1993). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of medicinal chemistry, 36(1), 155-159.
  • Wang, H., Chen, H., Chen, M., Chen, Z., Zhang, R., & Wang, Y. (2018). Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) external quality assessment program. Infection and drug resistance, 11, 219.
  • Singh, V., & Chauhan, S. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of the Mexican Chemical Society, 66(3).
  • Correa-Basurto, J., Espinosa-Raya, J., González-May, M., Espinoza-Fonseca, L. M., Vázquez-Alcántara, I., & Trujillo-Ferrara, J. (2006). Inhibition of acetylcholinesterase by two arylderivatives: 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione and cis-N-p-Acetoxy-phenylisomaleimide. Journal of enzyme inhibition and medicinal chemistry, 21(3), 301-307.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Edwards, P. D., Bernstein, P. R., & Williams, J. C. (1995). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of medicinal chemistry, 38(5), 799-807.
  • Sci-Pharm. (2013, December 18). Analysis of the Biorelevance of the Main Methods used to Compare in vitro Dissolution Profiles. American Pharmaceutical Review.
  • Armitage, H. M., Leonard, J. A., & Wambaugh, J. F. (2025).
  • Nyffeler, J., Willis, C., & Harrill, J. (2025, November 11). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data.
  • Request PDF. (2026, January 20). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation.
  • Singh, A., Parle, A., & Singh, N. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 43(35), 13913-13926.
  • Mendez-Rojas, C., Quiroz, G., Faúndez, M., Gallardo-Garrido, C., Pessoa-Mahana, C. D., Chung, H., ... & Zúñiga-López, M. C. (2018). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Repositorio UC.
  • Fischer, R., von Eiff, C., Kahl, B. C., & Becker, K. (2012). Production of 2-Aminophenoxazin-3-one by Staphylococcus aureus Causes False-Positive Results in β-Galactosidase Assays. Journal of Clinical Microbiology, 50(6), 2100-2101.
  • Martin, S. L., & Walker, B. (2022, September 28). Novel inhibitors and activity-based probes targeting serine proteases. Queen's University Belfast.
  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3505.
  • Martin, S. L., & Walker, B. (2022, September 27). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.

Sources

Assessing the inhibitory potency of 2-aryl-4H-3,1-benzoxazin-4-ones against C1r serine protease.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C1r serine protease is the auto-catalytic initiator of the classical complement pathway.[1] While physiological regulation is maintained by the C1-Inhibitor (C1-INH) serpin, therapeutic intervention often requires small-molecule inhibitors to modulate upstream inflammation without the stoichiometric limitations of protein-based therapies.

This guide provides a technical assessment of 2-aryl-4H-3,1-benzoxazin-4-ones , a class of mechanism-based "suicide" inhibitors. Unlike reversible competitive inhibitors (e.g., amidines), these compounds function via an acyl-enzyme intermediate mechanism. This document details their inhibitory potency relative to standard alternatives and provides a self-validating kinetic protocol for determining their specific inactivation efficiency (


).

Mechanistic Basis: Acyl-Enzyme Inhibition

To accurately assess potency, one must understand that 2-aryl-4H-3,1-benzoxazin-4-ones do not follow simple Michaelis-Menten competitive inhibition. They act as alternate substrate inhibitors .[2][3]

  • Recognition: The enzyme recognizes the benzoxazinone ring (specifically the 2-aryl substituent) as a substrate analog.

  • Acylation: The active site Serine-637 of C1r attacks the carbonyl carbon at position 4.

  • Ring Opening: This attack cleaves the C-O bond, opening the oxazine ring.

  • Stable Intermediate: The result is a stable acyl-enzyme complex. Unlike a normal substrate where the acyl-enzyme hydrolyzes rapidly (deacylation), the benzoxazinone-derived acyl-enzyme hydrolyzes extremely slowly.

Visualization: Mechanism of Action

The following diagram illustrates the critical "suicide" inhibition pathway compared to standard turnover.

Benzoxazinone_Mechanism cluster_inhibition Inhibitory Trap Enzyme Free C1r Protease (Active Site Ser-637) Michaelis Non-Covalent Michaelis Complex (E•I) Enzyme->Michaelis + Inhibitor (k1) Inhibitor 2-aryl-4H-3,1-benzoxazin-4-one Inhibitor->Michaelis Michaelis->Enzyme Dissociation (k-1) AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened, Covalently Bound) Michaelis->AcylEnzyme Acylation (k2) Ring Opening Product Hydrolyzed Product (Inactive Inhibitor) AcylEnzyme->Product Deacylation (k3) (Very Slow/Negligible) RegenEnzyme Regenerated Enzyme Product->RegenEnzyme

Caption: Mechanism of 2-aryl-4H-3,1-benzoxazin-4-ones. The potency is driven by the stability of the Acyl-Enzyme intermediate (green), effectively trapping C1r.

Comparative Analysis: Benzoxazinones vs. Alternatives

When selecting an inhibitor for C1r profiling or therapeutic development, it is critical to compare the benzoxazinone scaffold against the physiological standard (C1-INH) and synthetic reversible inhibitors (e.g., Nafamostat/FUT-175).

Performance Metrics Table
Feature2-Aryl-4H-3,1-benzoxazin-4-ones C1-Esterase Inhibitor (C1-INH) Synthetic Amidines (e.g., FUT-175)
Mechanism Acyl-enzyme (Mechanism-based)Serpin (Suicide substrate, irreversible)Reversible Competitive
Binding Kinetics Time-dependent (

)
Irreversible complex formationRapid equilibrium (

/

)
Selectivity Tunable via 2-aryl substitutionHigh (Native specificity)Low (Broad serine protease inhibition)
Stability Susceptible to spontaneous hydrolysisHeat labile proteinGenerally stable
Potency Metric

(Efficiency)
Stoichiometry / Association rate

(Dissociation constant)
Primary Utility HTS Hits, Chemical Biology ProbesClinical Therapy (HAE), Physiological StandardAcute Anticoagulation, Broad inhibition
Technical Insight
  • Why Benzoxazinones? Unlike FUT-175, which inhibits trypsin, thrombin, and C1r indiscriminately, the 2-aryl-4H-3,1-benzoxazin-4-one scaffold allows for selectivity tuning. Substituents on the 2-aryl ring (e.g., 2-iodophenyl derivatives) can sterically exclude smaller proteases while fitting the C1r active site [1].

  • The

    
     Trap:  Do not rely solely on 
    
    
    
    for benzoxazinones. Because they form covalent bonds, their apparent potency increases with incubation time. You must report
    
    
    to allow valid comparisons across different timepoints.

Experimental Protocol: Kinetic Assessment of C1r Inhibition

This protocol is designed to be self-validating . It uses a thioester substrate (Z-Gly-Arg-SBzl) which, upon cleavage by C1r, releases a thiol that reacts with DTNB (Ellman's Reagent) to produce a colorimetric signal. This continuous assay allows for the direct observation of the "progress curve" bending over time as the inhibitor inactivates the enzyme.

Materials
  • Enzyme: Activated C1r (Human, purified). Final conc: 10–50 nM.

  • Substrate: Z-Gly-Arg-SBzl (Thiobenzyl ester).[4] Final conc: 100–300 µM.

  • Chromophore: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Final conc: 300 µM.

  • Inhibitor: 2-aryl-4H-3,1-benzoxazin-4-one derivative (dissolved in DMSO).

  • Buffer: 50 mM HEPES or Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.05% Triton X-100, pH 7.5.

    • Note: Calcium is essential for C1r structural integrity [2].

Workflow Diagram

Assay_Protocol Prep 1. Preparation Mix Buffer + DTNB + C1r Enzyme (Keep on Ice) PreInc 2. Pre-Incubation (Optional) Incubate Enzyme + Inhibitor (Varied Times for k_obs) Prep->PreInc Time-dependent study Start 3. Reaction Initiation Add Substrate (Z-Gly-Arg-SBzl) Prep->Start Co-incubation study PreInc->Start Measure 4. Continuous Measurement Absorbance @ 412 nm (Kinetic Mode, 30-60 mins) Start->Measure Analysis 5. Data Analysis Fit Progress Curves -> k_obs Plot k_obs vs [I] -> k_inact/KI Measure->Analysis

Caption: Kinetic workflow for determining inactivation parameters. Step 4 is critical for observing the non-linear progress curve characteristic of benzoxazinones.

Step-by-Step Methodology
  • Baseline Check (Self-Validation): Run a "No Enzyme" control. Benzoxazinones can be unstable in aqueous buffer. If the absorbance increases in the absence of enzyme, the inhibitor is reacting with DTNB or hydrolyzing spontaneously.

  • Reaction Setup:

    • In a 96-well plate, add Buffer, DTNB, and Inhibitor (varying concentrations, e.g., 0.1 µM to 50 µM).

    • Add C1r Enzyme.[1][5]

    • Initiate reaction immediately with Substrate.

  • Data Acquisition: Monitor Absorbance at 412 nm (

    
    ) every 30 seconds for 60 minutes at 37°C.
    
  • Curve Fitting (The Kitz & Wilson Method):

    • The product formation over time (

      
      ) will follow the equation:
      
      
      
      
    • Where

      
       is the initial velocity and 
      
      
      
      is the apparent first-order rate constant of inactivation.
  • Secondary Plot:

    • Plot

      
       (y-axis) vs. Inhibitor Concentration 
      
      
      
      (x-axis).[6]
    • Fit to a hyperbolic equation to determine

      
       (max inactivation rate) and 
      
      
      
      (affinity).[6]
    • If the plot is linear (no saturation), the slope represents the second-order rate constant

      
      .
      
Interpretation of Results
  • High Potency: A steep slope in the secondary plot indicates a high

    
     (typically 
    
    
    
    for effective benzoxazinones).
  • Specificity Check: To confirm C1r specificity, run the same assay with Trypsin. A potent C1r-specific benzoxazinone (like the 2-(2-iodophenyl) derivatives) should show a

    
     for C1r that is orders of magnitude higher than for Trypsin [1].
    

References

  • Gilmore, J. L., et al. (1996). Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 6(1), 79-82. Link

  • Villiers, C. L., et al. (1985). Domain structure and associated functions of the C1r and C1s subcomponents of human complement C1. Proceedings of the National Academy of Sciences, 82(13), 4477-4481. Link

  • Kam, C. M., et al. (1988). Thioester substrates for human factor VIIa, factor IXa, factor Xa, plasma kallikrein, and thrombin. Thrombosis and Haemostasis, 59(02), 183-187. Link

  • Spencer, R. W., et al. (1986).[2] Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.[2] Biochemical and Biophysical Research Communications, 140(3), 928-933.[2] Link

Sources

Safety Operating Guide

2-(2-Methylphenyl)-4H-3,1-benzoxazin-4-one: Proper Disposal & Handling Guide

[1]

Part 1: Executive Summary & Technical Context

The Chemical Imperative

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is a bioactive heterocyclic compound, primarily utilized in drug discovery as a Human Leukocyte Elastase (HLE) inhibitor .[1] Its mechanism of action—and its primary safety concern—relies on its electrophilic nature.[1]

  • Mechanism of Action: The compound acts as an acylating agent.[1] The oxazinone ring undergoes nucleophilic attack by the active site serine of the enzyme, forming an acyl-enzyme intermediate.

  • Disposal Implication: This same reactivity applies to waste streams.[1] The compound is unstable in the presence of nucleophiles (water, alcohols, amines). Improper mixing with nucleophilic waste streams can result in uncontrolled exothermic ring-opening reactions. [1]

Physical & Chemical Profile
PropertyDescription
Functional Class Heterocyclic acylating agent / Serine protease inhibitor
Reactivity High. Susceptible to hydrolysis (ring opening) in basic or acidic media.[1]
Stability Stable as a dry solid.[1] Unstable in protic solvents (ethanol, water).
Hazard Classification Skin/Eye Irritant (Cat 2).[1][2][3][4] Potential Sensitizer (due to protein acylation).[1]
RCRA Status (US) Not P- or U-listed.[1] Classified as Non-Regulated Organic Waste unless mixed with listed solvents.[1]

Part 2: Decision Matrix & Workflow

Core Directive: Do not mix benzoxazinone waste with strong bases or primary amines in closed containers.

DisposalWorkflowStartWaste Identification:2-(2-methylphenyl)-4H-3,1-benzoxazin-4-oneStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidPackSolidPack in Fiber/Poly Drum(Label: Organic Solid)Solid->PackSolidSolventCheckIdentify SolventLiquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(DMSO, DMF, Ethyl Acetate)SolventCheck->NonHalogenatedSegregateCRITICAL STEP:Segregate from Amines/BasesHalogenated->SegregateNonHalogenated->SegregateDisposalLiqDispose asHigh BTU Organic WasteSegregate->DisposalLiq No Exotherm Risk

Figure 1: Decision tree for the safe segregation and disposal of benzoxazinone derivatives. Note the critical segregation step to prevent accidental hydrolysis.

Part 3: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste

Context: Used for expired stock, contaminated weighing paper, or solid residues from evaporation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly liner.[1]

  • Segregation: Ensure the container is free of standing liquid water or basic solids (e.g., sodium hydroxide pellets, carbonate salts).

  • Labeling: Label clearly as "Non-Regulated Organic Solid."

    • Expert Note: Add a secondary label: "Contains Acylating Agent – Do Not Compact." This prevents dust generation which can cause respiratory sensitization.[1]

  • Final Disposition: High-temperature incineration is the preferred destruction method to ensure complete breakdown of the heterocyclic ring.[1]

Protocol B: Disposal of Solutions (Reaction Mixtures)

Context: Mother liquors from crystallization or reaction mixtures.[1]

The Self-Validating Safety Check: Before pouring into a central waste carboy, perform a "Watch Glass Test" :

  • Take 1 mL of the benzoxazinone waste.[1]

  • Mix it with 1 mL of the target waste container's content in a watch glass inside a fume hood.

  • Observation: Check for immediate heat generation (touch the bottom of the glass) or gas evolution.[1]

    • If Stable: Proceed to bulk disposal.[1]

    • If Reactive: The waste stream is incompatible (likely too basic).[1] Use a separate, dedicated container.

Disposal Steps:

  • Solvent Segregation:

    • Halogenated: (DCM, Chloroform) -> Halogenated Waste Stream.[1]

    • Non-Halogenated: (DMSO, DMF, Toluene) -> Non-Halogenated Waste Stream.

  • pH Check: Ensure the waste container is Neutral to Slightly Acidic (pH 5-7).

    • Causality: High pH triggers rapid hydrolysis of the benzoxazinone ring to anthranilic acid derivatives.[1] While not explosive, this generates heat and changes the chemical composition of the waste inventory.

  • Closure: Cap containers loosely for 30 minutes after addition if any uncertainty about reactivity exists, then seal tightly.

Protocol C: Controlled Quenching (Deactivation)

Context: Recommended for decommissioning large quantities (>10g) to render them non-reactive before disposal.[1]

  • Dissolution: Dissolve the benzoxazinone in a non-nucleophilic solvent (e.g., Acetone or THF).[1]

  • Hydrolysis: Slowly add 1M Sodium Hydroxide (NaOH) solution while stirring.

    • Ratio: Use 2 molar equivalents of NaOH per mole of benzoxazinone.[1]

  • Validation (TLC/HPLC):

    • Monitor the disappearance of the benzoxazinone peak/spot.[1]

    • The product will be the corresponding N-acyl anthranilic acid (ring-opened form).

  • Neutralization: Once the starting material is consumed, neutralize the solution with 1M HCl to pH 7.

  • Disposal: The resulting mixture is now a standard organic acid waste and loses its specific acylating hazards.[1]

Part 4: Emergency Procedures

Spills
  • Solid Spill: Do not sweep dry dust (sensitization risk).[1] Cover with a damp paper towel (water initiates slow hydrolysis) and scoop into a waste bag.[1] Wipe the area with a 10% sodium carbonate solution to degrade residues.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use "Sawdust" (cellulose contains hydroxyl groups which can react, though slowly).

Exposure[1]
  • Skin Contact: Wash immediately with soap and water.[1][2] The compound binds to skin proteins; immediate washing minimizes the immune response.[1]

  • Eye Contact: Flush for 15 minutes. The hydrolysis of the ring in the eye produces localized acid, causing irritation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Gütschow, M., et al. (1999).[1] "2-(Diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase."[1][5] Journal of Medicinal Chemistry, 42(26), 5437-5447.[5] (Provides data on hydrolytic stability and ring-opening kinetics). [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-Methyl-4H-3,1-benzoxazin-4-one.[1] National Library of Medicine. (Used for structural analog safety data). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.